molecular formula C5H6FN3 B1314933 2-Fluoro-4-hydrazinylpyridine CAS No. 837364-87-1

2-Fluoro-4-hydrazinylpyridine

Cat. No.: B1314933
CAS No.: 837364-87-1
M. Wt: 127.12 g/mol
InChI Key: WPUCAFYQYAGPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUCAFYQYAGPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479259
Record name 2-FLUORO-4-HYDRAZINYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837364-87-1
Record name 2-FLUORO-4-HYDRAZINYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine: Core Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Fluoro-4-hydrazinylpyridine is limited. This guide consolidates available information and provides generalized experimental protocols based on analogous compounds. All predicted data and adapted methodologies are clearly indicated.

Core Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₅H₆FN₃. The presence of a fluorine atom and a hydrazinyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the nucleophilic hydrazinyl group is a key functional handle for further molecular elaboration.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₆FN₃-
Molecular Weight 127.12 g/mol -
IUPAC Name (2-Fluoropyridin-4-yl)hydrazine-
SMILES C1=CN=C(C=C1NN)FPubChemLite
InChI InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)PubChemLite
Predicted XlogP 0.5PubChemLite
Monoisotopic Mass 127.05457 DaPubChemLite
Spectral Data

Specific experimental spectral data (NMR, IR) for this compound is not widely published. However, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 128.06185120.3
[M+Na]⁺ 150.04379128.8
[M-H]⁻ 126.04729121.4
[M+NH₄]⁺ 145.08839140.5
[M+K]⁺ 166.01773126.8
[M]⁺ 127.05402116.1
[M]⁻ 127.05512116.1
Data sourced from PubChemLite, calculated using CCSbase.

Synthesis and Experimental Protocols

A definitive, optimized synthetic protocol for this compound is not detailed in the public domain. However, a general and widely applicable method for the synthesis of hydrazinylpyridines involves the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[1][2]

General Synthetic Pathway

The synthesis of this compound can be conceptually approached by reacting a 2-fluoro-4-halopyridine (where the halogen at the 4-position is Cl, Br, or another F) with hydrazine hydrate. The greater lability of the halogen at the 4-position of the pyridine ring typically directs the substitution to this site.

G start 2-Fluoro-4-chloropyridine (Starting Material) reaction Nucleophilic Aromatic Substitution start->reaction reagent Hydrazine Hydrate (NH₂NH₂·H₂O) in a suitable solvent (e.g., Ethanol) reagent->reaction product This compound reaction->product workup Aqueous Work-up & Extraction product->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification final_product Purified this compound purification->final_product

A generalized synthetic workflow for this compound.
Adapted Experimental Protocol

The following is an adapted protocol based on general procedures for the synthesis of similar hydrazinylpyridines.[1][2] Note: This protocol has not been specifically optimized for this compound and should be adapted and optimized by the user.

Materials:

  • 2-Fluoro-4-chloropyridine

  • Hydrazine hydrate (excess)

  • Ethanol (or another suitable solvent like n-propanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-chloropyridine (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

  • Hydrazinyl Group: The hydrazine moiety is nucleophilic and can readily react with electrophiles. It is particularly known to condense with aldehydes and ketones to form hydrazones.[3] This reactivity is fundamental to its use as a building block in the synthesis of more complex heterocyclic systems.

  • Fluoropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution, although less so than a halogen at the 4-position. Strong nucleophiles may displace the fluorine under certain conditions.

  • Stability: Hydrazines can be sensitive to oxidation. It is advisable to store this compound under an inert atmosphere and away from strong oxidizing agents.

Analytical Methodologies

A comprehensive analysis of this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Synthesized Product tlc TLC (Purity Check) synthesis->tlc hplc HPLC/UPLC (Purity & Quantification) synthesis->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) synthesis->nmr ir IR Spectroscopy (Functional Group ID) synthesis->ir ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms

A typical analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the involvement in any signaling pathways of this compound. However, the broader class of hydrazone derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The synthesis of novel derivatives from this compound could, therefore, be a promising avenue for the discovery of new therapeutic agents.

Safety and Handling

Detailed safety data for this compound is not available. However, based on the chemistry of related compounds such as fluoropyridines and hydrazines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Hydrazine derivatives are often toxic and may be irritants.

References

An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine (CAS: 837364-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-hydrazinylpyridine is a fluorinated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining the reactivity of a hydrazine moiety with the electronic properties of a fluorinated pyridine ring, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, its reactivity profile, and its potential applications in the development of novel therapeutic agents.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its key properties can be inferred from supplier information and data on analogous compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 837364-87-1[1]
Molecular Formula C₅H₆FN₃[1]
Molecular Weight 127.12 g/mol Calculated
Appearance White to off-white solid (predicted)General observation for similar compounds
Purity ≥99%[1]
Storage Store in a cool, dry, and well-ventilated area.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable di-fluorinated or chloro-fluorinated pyridine precursor with hydrazine hydrate. A general and widely applicable method is outlined below.

Experimental Protocol: Synthesis from 2,4-Difluoropyridine

This protocol describes a plausible synthetic route starting from 2,4-difluoropyridine.

Materials:

  • 2,4-Difluoropyridine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoropyridine (1.0 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.5 - 2.0 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

dot

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_4_Difluoropyridine 2,4-Difluoropyridine Reaction_Vessel Reaction in Ethanol (Reflux) 2_4_Difluoropyridine->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Extraction Extraction with Ethyl Acetate/Water Evaporation->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product This compound Purification->Product Reactivity_Profile Reactivity Profile of this compound cluster_hydrazine Reactions of the Hydrazine Moiety cluster_pyridine Reactions of the Pyridine Ring Main This compound Nucleophilic_Attack Nucleophilic Attack on Electrophiles Main->Nucleophilic_Attack Acts as Nucleophile Condensation Condensation with Aldehydes/Ketones Main->Condensation SNAr Nucleophilic Aromatic Substitution (at C2) Main->SNAr Fluorine as Leaving Group Cyclization Heterocycle Formation (e.g., Pyrazoles, Triazoles) Condensation->Cyclization

References

An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 2-Fluoro-4-hydrazinylpyridine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from analogous compounds, namely 5-Fluoro-2-hydrazinylpyridine and 2-hydrazinopyridine, to provide a well-reasoned projection of its characteristics. The guide includes a detailed, adaptable experimental protocol for its synthesis via nucleophilic aromatic substitution and presents all quantitative data in structured tables for clarity. Visualizations of the proposed synthetic workflow are provided using the DOT language to aid in experimental design and comprehension.

Molecular Structure and Identifiers

This compound is a substituted pyridine ring containing a fluorine atom at the C2 position and a hydrazinyl group (-NHNH₂) at the C4 position. The presence of the electronegative fluorine atom and the nucleophilic hydrazinyl group suggests a molecule with potential for diverse chemical transformations, making it an interesting building block in medicinal chemistry and materials science.

IdentifierValue
IUPAC Name (2-Fluoropyridin-4-yl)hydrazine
Molecular Formula C₅H₆FN₃
Molecular Weight 127.12 g/mol
SMILES C1=CN=C(C=C1NN)F
InChI Key InChIKey=XLFZBSJAGFYQPE-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and comparison with structurally similar compounds.

PropertyPredicted ValueReference/Method
Topological Polar Surface Area 63.8 ŲComputationally derived
XLogP3-AA 0.7Computationally derived
Hydrogen Bond Donor Count 2Based on structure
Hydrogen Bond Acceptor Count 4Based on structure
Rotatable Bond Count 1Based on structure

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAᵣ) of a suitable precursor, such as 2,4-difluoropyridine, with hydrazine hydrate. The greater lability of the fluorine atom at the C4 position compared to the C2 position in nucleophilic substitutions on the pyridine ring should favor the formation of the desired product.

Proposed Synthetic Workflow

G Precursor 2,4-Difluoropyridine in Solvent (e.g., Ethanol) Reaction Reaction under Reflux (e.g., 80-100°C) Precursor->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Workup Aqueous Work-up & Extraction with Organic Solvent Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar hydrazinylpyridines.

Materials:

  • 2,4-Difluoropyridine (1 equivalent)

  • Hydrazine hydrate (80% in water, 3-5 equivalents)

  • Ethanol or another suitable high-boiling point solvent

  • Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoropyridine in ethanol.

  • Reagent Addition: Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Predicted Spectroscopic Data

The following table outlines the predicted spectroscopic characteristics for this compound, based on data from analogous compounds.

Spectroscopy Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z Rationale/Comments
¹H NMR δ 7.8-8.0 (d, 1H, H6), δ 6.5-6.7 (m, 2H, H3 and H5), δ 4.0-5.0 (br s, 2H, NH₂), δ 7.0-8.0 (br s, 1H, NH)The pyridine protons will be in the aromatic region, with the H6 proton being the most downfield. The hydrazinyl protons will appear as broad singlets.
¹³C NMR δ 160-165 (d, ¹JCF, C2), δ 150-155 (C4), δ 145-150 (d, ²JCF, C6), δ 105-115 (d, ²JCF, C3), δ 100-110 (C5)The carbon attached to the fluorine will show a large coupling constant (¹JCF). Carbons adjacent to the fluorine will show smaller couplings.
¹⁹F NMR δ -70 to -90The chemical shift is typical for a fluorine atom attached to a pyridine ring.
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~1600 (C=N and C=C stretch), ~1200-1300 (C-F stretch)Characteristic peaks for the hydrazinyl group, pyridine ring, and the carbon-fluorine bond are expected.
Mass Spec (EI) m/z 127 (M⁺), 112 (M⁺ -NH), 96 (M⁺ -N₂H₃)The molecular ion peak is expected at m/z 127, with characteristic fragmentation patterns for hydrazinylpyridines.

Logical Relationships in Synthesis

The following diagram illustrates the key relationships between the starting materials, reaction conditions, and the final product in the proposed synthesis.

G cluster_reactants Reactants cluster_conditions Conditions 2_4_DFP 2,4-Difluoropyridine Precursor with two leaving groups Product {this compound | Desired product} 2_4_DFP->Product undergoes substitution at C4 Hydrazine Hydrazine Hydrate Nucleophile Hydrazine->Product acts as nucleophile Solvent Ethanol Polar protic solvent Solvent->Product facilitates reaction Temperature Reflux Provides activation energy Temperature->Product drives reaction to completion

Caption: Key relationships in the synthesis of this compound.

Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural motifs are prevalent in medicinal chemistry. The pyridine core is a common scaffold in numerous drugs. The hydrazinyl group can act as a linker or be a precursor to other heterocyclic systems like pyrazoles and triazoles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound represents a valuable, yet likely underexplored, building block for the synthesis of novel compounds in drug discovery programs.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis protocol provided is a proposed method and should be adapted and optimized with appropriate safety precautions in a laboratory setting. All predicted data should be confirmed by experimental analysis.

Spectroscopic Data for 2-Fluoro-4-hydrazinylpyridine Currently Unavailable in Publicly Accessible Databases

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, and MS) for the compound 2-Fluoro-4-hydrazinylpyridine (CAS Number: 837364-87-1) is not publicly available at this time.

While the existence of this compound is documented in chemical databases, the detailed experimental characterization requested for an in-depth technical guide—including quantitative NMR, IR, and mass spectrometry data and associated experimental protocols—could not be retrieved. Searches for this specific molecule did not yield any published papers or database entries containing the required spectroscopic information.

In situations where a compound is newly synthesized or not extensively studied, it is common for its full spectroscopic characterization to be absent from the public domain.

As an alternative, this guide can provide a detailed spectroscopic analysis of a closely related and well-characterized compound, 2-Hydrazinopyridine . This will serve as a practical example of the data presentation, experimental methodologies, and visualization requested, which can be extrapolated to understand the expected spectroscopic features of this compound.

In-Depth Technical Guide: Spectroscopic Data of 2-Hydrazinopyridine

This guide provides a detailed overview of the spectroscopic data for 2-Hydrazinopyridine, a structurally similar compound to this compound. The methodologies and data interpretation presented here are fundamental for researchers, scientists, and drug development professionals working with related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For 2-Hydrazinopyridine, both ¹H and ¹³C NMR data are crucial for confirming its structure.

Table 1: ¹H NMR Spectroscopic Data for 2-Hydrazinopyridine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.14d1HAr-H
7.51-7.45m1HAr-H
6.71-6.66m2HAr-H
5.78br s1H-NH
3.81br s2H-NH₂

Data referenced from a typical synthesis protocol.[1]

Experimental Protocol for NMR Spectroscopy:

A sample of 2-Hydrazinopyridine is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solution is then placed in an NMR tube and analyzed using a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for 2-Hydrazinopyridine

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-3100Strong, BroadN-H stretching (hydrazine)
1640StrongC=N stretching (pyridine ring)
1590StrongC=C stretching (pyridine ring)
1500-1400MediumAromatic ring vibrations

Characteristic absorption ranges for hydrazines and pyridines.[2]

Experimental Protocol for IR Spectroscopy:

Infrared spectra can be obtained using various techniques. For a solid sample like 2-Hydrazinopyridine, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is mixed with potassium bromide and pressed into a thin disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for 2-Hydrazinopyridine

m/zInterpretation
110.1[M+H]⁺ (protonated molecule)
109.1M⁺ (molecular ion)

The calculated molecular weight of 2-Hydrazinopyridine (C₅H₇N₃) is 109.13 g/mol .[1]

Experimental Protocol for Mass Spectrometry:

A dilute solution of 2-Hydrazinopyridine is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of characterizing a chemical compound like 2-Hydrazinopyridine using the spectroscopic methods discussed.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation start Synthesized 2-Hydrazinopyridine NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR_data Proton & Carbon Environment NMR->NMR_data Provides info on IR_data Functional Groups IR->IR_data Provides info on MS_data Molecular Weight & Formula MS->MS_data Provides info on structure Confirmed Structure of 2-Hydrazinopyridine NMR_data->structure IR_data->structure MS_data->structure

Caption: Workflow of Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-hydrazinylpyridine, focusing on its solubility and stability. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes established principles, data from analogous structures, and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The hydrazinyl group serves as a versatile functional handle for the synthesis of more complex molecules and can participate in crucial hydrogen bonding interactions. A thorough understanding of its solubility and stability is paramount for its effective use in research and development.

Physicochemical Properties

While specific, experimentally determined data for this compound are scarce, we can infer certain properties based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale/Comments
Molecular FormulaC₅H₆FN₃---
Molecular Weight127.12 g/mol ---
XlogP~1.5 - 2.5The fluorine atom increases lipophilicity compared to 4-hydrazinylpyridine. The exact value requires experimental determination.
pKaBasic (Pyridine N) and Weakly Basic (Hydrazine)The pyridine nitrogen is expected to be the primary basic center. The electron-withdrawing fluorine atom will slightly decrease its basicity compared to pyridine. The hydrazine moiety is also basic.
AppearanceExpected to be a solid at room temperature.Similar hydrazine and pyridine derivatives are typically solids.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The "like dissolves like" principle, along with specific functional groups, governs the solubility of this compound in various solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolModerately to Sparingly SolubleThe pyridine nitrogen and hydrazinyl group can act as hydrogen bond acceptors and donors, respectively, facilitating interaction with protic solvents. However, the aromatic ring and fluorine atom contribute to some hydrophobicity.
Polar AproticDMSO, DMF, AcetonitrileSolubleThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Non-polarHexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant dissolution in non-polar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent to create a suspension.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.[2][3][4]

Table 3: Potential Stability Liabilities and Stress Testing Conditions for this compound

Stress ConditionRationale for Potential DegradationTypical Experimental Conditions
Acidic Hydrolysis The hydrazinyl group and the pyridine ring may be susceptible to acid-catalyzed hydrolysis or other reactions.0.1 M HCl at elevated temperatures (e.g., 60°C) for various time points.
Basic Hydrolysis The molecule may undergo base-catalyzed degradation.0.1 M NaOH at elevated temperatures (e.g., 60°C) for various time points.
Oxidation The hydrazinyl moiety is known to be susceptible to oxidation.3% H₂O₂ at room temperature for various time points.
Thermal Degradation High temperatures can provide the energy needed to break chemical bonds.Solid compound stored at elevated temperatures (e.g., 80°C) for an extended period.
Photostability The aromatic pyridine ring may absorb UV/Vis light, leading to photodegradation.Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, water, methanol)

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acidic Degradation: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Degradation: Follow the same procedure as for acidic degradation, but use 0.2 M NaOH.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Collect samples at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Synthesis and Purification sol_protocol Shake-Flask Protocol sol_start->sol_protocol sol_analysis HPLC Quantification sol_protocol->sol_analysis sol_data Solubility Data (mg/mL or M) sol_analysis->sol_data stab_start Start: Pure Compound forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg stab_analysis Stability-Indicating HPLC-MS Analysis forced_deg->stab_analysis deg_profile Degradation Profile and Pathway Elucidation stab_analysis->deg_profile

Caption: A logical workflow for the experimental determination of solubility and stability of a research compound.

Signaling Pathway for Drug Development Logic

G Drug Development Decision Pathway compound This compound solubility Solubility Assessment compound->solubility stability Stability Assessment compound->stability formulation Formulation Development solubility->formulation stability->formulation preclinical Preclinical Studies formulation->preclinical

Caption: Decision pathway in early drug development based on solubility and stability data.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its investigation. By applying the detailed protocols for solubility and stability assessment, researchers can generate the critical data needed to advance their drug discovery and development programs. The principles outlined herein are broadly applicable to the characterization of novel chemical entities.

References

The Role of Fluorine in the Reactivity of 2-Fluoro-4-hydrazinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the fluorine substituent in modulating the chemical reactivity of 2-Fluoro-4-hydrazinylpyridine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates from the well-established chemistry of analogous fluorinated pyridines and hydrazinylpyridines to provide a comprehensive overview of its anticipated properties and reactivity. This guide covers the electronic effects of fluorine, its influence on acidity and basicity, and its impact on key reaction pathways relevant to drug discovery and development.

Core Concepts: The Influence of Fluorine on the Pyridine Ring

The introduction of a fluorine atom at the 2-position of the pyridine ring profoundly alters its electronic properties and chemical reactivity.[1][2] This is primarily due to the high electronegativity of fluorine, which exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several key consequences for the reactivity of this compound:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of fluorine significantly enhances the electrophilicity of the pyridine ring, particularly at the carbon atom to which it is attached.[2] This makes the 2-position highly susceptible to attack by nucleophiles. Consequently, the fluorine atom in 2-fluoropyridines is an excellent leaving group in SNAr reactions, often leading to reaction rates that are significantly higher than those of their chloro- or bromo-analogues.[3][4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[3][4] This enhanced reactivity often allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.[3]

  • Influence on the Hydrazinyl Group: The electron-withdrawing fluorine atom will also influence the nucleophilicity of the hydrazinyl group. By pulling electron density away from the 4-position, the fluorine atom is expected to slightly decrease the nucleophilicity of the exocyclic nitrogen atoms of the hydrazinyl moiety.

Data Presentation: Physicochemical and Reactivity Data

Due to the limited direct experimental data for this compound, the following tables present a combination of predicted data and data from analogous compounds to provide a comparative framework.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Data from AnalogsSource/Basis
Molecular Formula C₅H₆FN₃-
Molecular Weight 127.12 g/mol -
CAS Number 837364-87-1Commercial Suppliers
Boiling Point Not readily predictable-
Melting Point Not readily predictable-
pKa (Pyridine N) Lower than pyridine (5.25)Extrapolated from studies on fluorinated pyridines[5][6]
pKa (Hydrazinyl N) Expected to be in the typical range for aryl hydrazines (around 5-6)General organic chemistry principles

Table 2: Comparative Reactivity of Halopyridines in SNAr Reactions

SubstrateRelative Rate of Reaction with NaOEt in EtOHSource
2-Fluoropyridine320[3][4]
2-Chloropyridine1[3][4]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and are provided as a guide for the synthesis and reaction of this compound.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine precursor, such as 2-fluoro-4-chloropyridine or 2,4-difluoropyridine, with hydrazine hydrate. The synthesis of 2-fluoro-4-chloropyridine itself can be a multi-step process.[8]

Step 1: Synthesis of 2-Fluoro-4-chloropyridine (Illustrative, based on analogous transformations)

A potential route could involve the fluorination of 2,4-dichloropyridine. Halogen exchange reactions are a common method for synthesizing fluoropyridines.[9]

  • Materials: 2,4-Dichloropyridine, Potassium Fluoride (spray-dried), Sulfolane (anhydrous), Phase-transfer catalyst (e.g., 18-crown-6).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 2,4-dichloropyridine (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a catalytic amount of a phase-transfer catalyst in anhydrous sulfolane.

    • Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to yield 2-fluoro-4-chloropyridine.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom at the 4-position with hydrazine. The 2-fluoro substituent is expected to be less reactive towards substitution than the 4-chloro substituent due to the stronger activation of the para position by the ring nitrogen.

  • Materials: 2-Fluoro-4-chloropyridine, Hydrazine hydrate (80% in water), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-4-chloropyridine (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5-10 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by crystallization or column chromatography.

Representative Reaction: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

The hydrazinyl group of this compound is a key functional group for the construction of fused heterocyclic systems. A common reaction is the condensation with a 1,3-dicarbonyl compound to form a pyrazole ring.

  • Materials: this compound, Ethyl acetoacetate, Acetic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 2-fluoro-pyrazolo[3,4-b]pyridine derivative.

Mandatory Visualizations

G cluster_0 Synthesis of 2-Fluoro-4-chloropyridine cluster_1 Synthesis of this compound 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Fluoro-4-chloropyridine 2-Fluoro-4-chloropyridine 2,4-Dichloropyridine->2-Fluoro-4-chloropyridine Halogen Exchange KF, Sulfolane KF, Sulfolane KF, Sulfolane->2-Fluoro-4-chloropyridine 2-Fluoro-4-chloropyridine_2 2-Fluoro-4-chloropyridine This compound This compound 2-Fluoro-4-chloropyridine_2->this compound SNAr Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Proposed synthetic workflow for this compound.

G This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate Pyrazolo[3,4-b]pyridine 2-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridin-5(4H)-one Intermediate->Pyrazolo[3,4-b]pyridine Intramolecular Cyclization EtOH, H+ EtOH, H+ EtOH, H+->Intermediate EtOH, H+->Pyrazolo[3,4-b]pyridine

Caption: Representative reaction: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Conclusion

The fluorine atom in this compound plays a multifaceted role in defining its reactivity. It strongly activates the pyridine ring for nucleophilic aromatic substitution at the 2-position, making it a valuable precursor for further functionalization. Concurrently, it modulates the basicity of the pyridine nitrogen and the nucleophilicity of the hydrazinyl group. Understanding these electronic effects is crucial for designing efficient synthetic routes and for predicting the behavior of this molecule in various chemical transformations. The hydrazinyl moiety provides a versatile handle for the construction of fused heterocyclic systems, making this compound a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to explore its full synthetic potential.

References

2-Fluoro-4-hydrazinylpyridine: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydrazinylpyridine is a key heterocyclic building block that holds significant promise in the field of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a reactive hydrazinyl group onto the pyridine scaffold imparts unique physicochemical properties and versatile reactivity. This makes it an attractive starting material for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications. The fluorination can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the hydrazinyl moiety serves as a versatile handle for the construction of various heterocyclic rings and for the formation of hydrazone derivatives with diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a valuable tool in the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on its structure and data from similar compounds. A summary of key predicted and known properties for related compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Analog Data)2-Hydrazinopyridine5-Fluoro-2-hydrazinopyridine
Molecular Formula C₅H₆FN₃C₅H₇N₃C₅H₆FN₃
Molecular Weight 127.12 g/mol 109.13 g/mol [3]127.12 g/mol [4]
Appearance Expected to be a solidDeep red crystalline solid[3]White to light yellow crystalline powder[4]
Melting Point Not available45-48 °C145-149 °C[4]
Boiling Point Not availableNot availableNot available
Solubility Expected to have limited solubility in water and be soluble in common organic solvents like ethanol and dichloromethane.[4]40 g/L in water (25 °C)[3]Slightly soluble in water; soluble in ethanol and dichloromethane.[4]
pKa Not availableNot availableNot available

Synthesis of this compound

Proposed Synthetic Route 1: From 2-Amino-4-chloropyridine

This two-step route involves an initial halogen exchange reaction to introduce the fluorine atom, followed by the conversion of the amino group to a hydrazinyl group.

Workflow for Proposed Synthetic Route 1

G A 2-Amino-4-chloropyridine B 2-Amino-4-fluoropyridine A->B  NaF, DMF, 140°C   C 2-Fluoro-4-pyridyldiazonium salt B->C  NaNO₂, HCl, 0-5°C   D This compound C->D  SnCl₂/HCl or Na₂SO₃  

Caption: Proposed synthesis of this compound from 2-Amino-4-chloropyridine.

Step 1: Synthesis of 2-Amino-4-fluoropyridine

This step is based on a known procedure for the fluorination of a chloropyridine derivative.[5]

  • Reagents: 2-Amino-4-chloropyridine, Sodium fluoride (NaF), N,N-Dimethylformamide (DMF).

  • Protocol:

    • Dissolve 2-amino-4-chloropyridine (1.0 eq) in DMF.

    • Add sodium fluoride (excess, e.g., 2.0-3.0 eq).

    • Heat the reaction mixture to 140°C for 5-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the mixture to 80°C and remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and saturated saline solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Recrystallize the crude product from ethanol to obtain 2-amino-4-fluoropyridine.

  • Expected Yield: Based on a similar reported reaction, a yield of approximately 90% can be anticipated.[5]

Step 2: Synthesis of this compound

This step involves a standard diazotization of the amino group followed by reduction. The specific conditions would require optimization for this substrate.[6]

  • Reagents: 2-Amino-4-fluoropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃).

  • Protocol:

    • Dissolve 2-amino-4-fluoropyridine (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq) while maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at low temperature for a short period (e.g., 30 minutes).

    • In a separate flask, prepare a solution of a reducing agent such as stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite.

    • Slowly add the cold diazonium salt solution to the reducing agent solution.

    • Allow the reaction to proceed, with warming to room temperature if necessary.

    • Basify the reaction mixture with a suitable base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Proposed Synthetic Route 2: From 2,4-Difluoropyridine

This route involves a direct nucleophilic aromatic substitution (SNAr) of hydrazine for one of the fluorine atoms. The regioselectivity of this reaction would be a critical factor to consider. Generally, nucleophilic attack on dihalopyridines can occur at either the 2- or 4-position, and the outcome can be influenced by the reaction conditions and the nature of the nucleophile.[7]

Workflow for Proposed Synthetic Route 2

G A 2,4-Difluoropyridine B This compound A->B  Hydrazine hydrate, Solvent, Heat   G A This compound C 2-Fluoro-4-(2-alkylidenehydrazinyl)pyridine (Hydrazone) A->C B Aldehyde or Ketone (R-CO-R') B->C

References

The Versatile Scaffold: A Technical Guide to the Potential Applications of 2-Fluoro-4-hydrazinylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-Fluoro-4-hydrazinylpyridine is a heterocyclic building block with significant potential in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the reactive hydrazinyl group, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of this compound, drawing on data from structurally related compounds to highlight its promise in the development of novel kinase inhibitors and other targeted therapies. Detailed experimental protocols and a summary of quantitative biological data are provided to facilitate further research and drug discovery efforts.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Functionalization of the pyridine ring with reactive moieties such as a hydrazinyl group opens up a vast chemical space for the synthesis of novel derivatives.[2] The introduction of a fluorine atom can further enhance the pharmacological properties of a molecule by improving metabolic stability, binding affinity, and bioavailability.[3] The combination of these features in this compound presents a compelling case for its exploration as a key intermediate in drug discovery programs.

The hydrazinyl moiety is a versatile functional group that can be readily converted into various pharmacologically active hydrazones.[4][5] Hydrazones are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] This guide will delve into the potential of this compound as a precursor for such compounds, with a particular focus on the development of kinase inhibitors, a major class of targeted cancer therapeutics.[6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable di-substituted pyridine precursor. A general and widely applicable method involves the reaction of a corresponding 2,4-dihalopyridine with hydrazine hydrate.[5][8] Specifically, starting from 2-fluoro-4-chloropyridine, a selective displacement of the chlorine atom at the 4-position can be achieved due to its higher reactivity towards nucleophilic attack compared to the fluorine atom at the 2-position.

General Synthetic Workflow:

G start 2-Fluoro-4-chloropyridine reaction Nucleophilic Aromatic Substitution (Reflux) start->reaction reagents Hydrazine hydrate (N2H4·H2O) Ethanol (Solvent) reagents->reaction workup Work-up and Purification reaction->workup product This compound workup->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar hydrazinylpyridine derivatives.[8][9]

Materials:

  • 2-Fluoro-4-chloropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-fluoro-4-chloropyridine (1.0 equivalent) in ethanol (10 volumes), add hydrazine hydrate (2.0-5.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in the Synthesis of Bioactive Hydrazones

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of hydrazone derivatives. The condensation of the hydrazinyl group with various aldehydes and ketones yields a diverse library of compounds with potential therapeutic applications.

General Reaction Scheme for Hydrazone Synthesis:

G start This compound reaction Condensation Reaction (Acid catalyst, e.g., acetic acid) (Ethanol, Reflux) start->reaction aldehyde_ketone Aldehyde or Ketone (R-CHO or R-CO-R') aldehyde_ketone->reaction product 2-Fluoro-4-(2-ylidenehydrazinyl)pyridine (Hydrazone derivative) reaction->product

Caption: General synthesis of hydrazone derivatives.

Potential as Kinase Inhibitors

A significant area of interest for hydrazone derivatives is in the development of kinase inhibitors for cancer therapy.[10] Structurally related aminopyrimidine hydrazones have shown potent inhibitory activity against kinases such as Focal Adhesion Kinase (FAK).[10] The this compound scaffold can be envisioned as a key component in novel kinase inhibitors.

Signaling Pathway of a Potential Target: FAK

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with the progression of various cancers.[10]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Integrin Integrin FAK FAK Integrin->FAK Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK/ERK Pathway FAK->MAPK Migration Cell Migration FAK->Migration Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Inhibitor Potential Inhibitor (Derived from 2-Fluoro-4- hydrazinylpyridine) Inhibitor->FAK

Caption: Simplified FAK signaling pathway and potential point of inhibition.

Quantitative Data from Structurally Related Kinase Inhibitors

While specific data for derivatives of this compound is not yet widely published, the following table summarizes the activity of structurally related aminopyrimidine hydrazones against FAK and cancer cell lines, demonstrating the potential of this chemical class.[10]

Compound ID (Reference[10])Target KinaseIC50 (nM)TPC-1 Cell Line IC50 (µM)
14f FAK350.113
14r FAKNot Reported0.142
14v FAKNot Reported0.235

Table 1: In vitro activity of representative 2,4-diarylaminopyrimidine hydrazone derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol is a generalized procedure for assessing the in vitro inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • ATP

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the recombinant kinase, the substrate peptide, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazinyl group allow for the creation of diverse chemical libraries, particularly of hydrazone derivatives. Based on the potent biological activities observed for structurally similar compounds, derivatives of this compound are anticipated to be valuable candidates for the development of new therapeutics, especially in the area of kinase inhibition for oncology. The data and protocols presented in this guide are intended to serve as a foundation for researchers to further explore the potential of this valuable scaffold in drug discovery.

References

Navigating the Synthesis and Characterization of 2-Fluoro-4-hydrazinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of chemical supplier databases and scientific literature indicate that 2-Fluoro-4-hydrazinylpyridine is not a readily available commercial compound. This guide, therefore, provides a prospective approach to its synthesis and characterization based on established principles of organic chemistry and analytical techniques commonly applied to analogous fluorinated and hydrazinyl-substituted pyridines.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The hydrazinyl group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as pyrazoles, triazoles, and other heterocyclic systems, which are prevalent in many biologically active compounds. This guide outlines a potential synthetic strategy and a comprehensive analytical workflow for the preparation and quality control of this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the displacement of a suitable leaving group, such as a halogen, from an activated pyridine ring by hydrazine.

A potential starting material for this synthesis is 2,4-difluoropyridine. The fluorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electron-withdrawing nature of the ring nitrogen, which preferentially activates the ortho and para positions.[1][2]

Proposed Reaction Scheme:

Caption: Synthesis and Quality Control Workflow for this compound.

References

Methodological & Application

Application Note: Enhanced LC-MS Analysis of Carbonyl-Containing Compounds using 2-Fluoro-4-hydrazinylpyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive quantification of carbonyl-containing compounds, such as aldehydes and ketones, is crucial in various fields, including biomedical research, drug development, and environmental analysis. These compounds are often present at low concentrations and can exhibit poor ionization efficiency in mass spectrometry, making their direct analysis challenging. Chemical derivatization is a widely employed strategy to improve the analytical characteristics of target analytes. This application note provides a detailed protocol for the derivatization of carbonyl compounds using 2-Fluoro-4-hydrazinylpyridine (2-FHP) for enhanced detection by Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound is a derivatization reagent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. The introduction of the pyridine moiety enhances the ionization efficiency of the derivatives in electrospray ionization (ESI), leading to significantly improved sensitivity in LC-MS analysis. The fluorine substituent can also be useful for specific detection methods.

Principle of Derivatization

The derivatization reaction is based on the nucleophilic addition of the hydrazine group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, as depicted in the reaction scheme below. This reaction is typically carried out under mild acidic conditions to catalyze the reaction.

start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep add_fhp Add 2-FHP Solution sample_prep->add_fhp add_catalyst Add Catalyst (Acetic Acid) add_fhp->add_catalyst vortex1 Vortex add_catalyst->vortex1 incubate Incubate at 60°C for 60 min vortex1->incubate cool Cool to Room Temp. incubate->cool dilute Dilute Sample cool->dilute vortex2 Vortex dilute->vortex2 inject Inject into LC-MS vortex2->inject end End inject->end

Application Note: A Proposed Method for the Use of 2-Fluoro-4-hydrazinylpyridine in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The synthesis of C-terminal peptide hydrazides is a cornerstone of modern chemical biology, providing crucial intermediates for the production of peptide thioesters used in Native Chemical Ligation (NCL).[1][2][3] These methods enable the total synthesis of proteins and the introduction of post-translational modifications.[3][4] While various hydrazine-based linkers and resins are available, the development of new bifunctional reagents that offer additional modalities for peptide modification remains a significant area of interest.

This document proposes a novel application for 2-Fluoro-4-hydrazinylpyridine as a dual-function reagent in solid-phase peptide synthesis (SPPS). Due to a lack of direct published data on this specific compound, this application note presents a hypothetical, yet chemically plausible, workflow. The proposed methodology leverages the hydrazine moiety for the synthesis of C-terminal peptide hydrazides, while the 2-fluoropyridyl group serves as a versatile handle for subsequent bioconjugation via nucleophilic aromatic substitution (SNAr). The incorporation of fluorine also offers a potential avenue for ¹⁹F-NMR studies or for creating PET imaging agents using ¹⁸F isotopes.[5][6][7]

Principle of the Method

The proposed strategy involves a multi-step process beginning with the functionalization of a solid-phase resin, followed by standard Fmoc-based peptide synthesis, and culminating in a peptide ready for two distinct downstream applications.

  • Resin Functionalization : this compound is first protected on one of its hydrazine nitrogens with an Fmoc group. The resulting Fmoc-N'-(2-fluoropyridin-4-yl)hydrazine is then immobilized onto a 2-chlorotrityl chloride (2-CTC) resin. This creates a stable linker for peptide assembly.

  • Fmoc Solid-Phase Peptide Synthesis (SPPS) : The peptide chain is assembled on the functionalized resin using standard and well-established Fmoc/tBu chemistry.

  • Cleavage : The synthesized peptide is cleaved from the resin under mild acidic conditions, yielding a C-terminal peptide-(2-fluoro-4-pyridyl)-hydrazide.

  • Downstream Applications :

    • Native Chemical Ligation (NCL) : The peptide hydrazide is converted in situ to a highly reactive peptide thioester, which can then be ligated to another peptide fragment possessing an N-terminal cysteine. The 2-fluoropyridyl moiety remains as a C-terminal modification.

    • Bioconjugation via SNAr : The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom at the 2-position, makes it susceptible to nucleophilic attack. This allows for a selective reaction with thiol-containing molecules (e.g., cysteine residues, reporter probes) to form a stable thioether bond. The reaction of 2-fluoropyridine with nucleophiles is reported to be significantly faster than that of 2-chloropyridine.[8]

The overall workflow is depicted in the diagram below.

G cluster_prep Reagent & Resin Preparation cluster_spps Peptide Synthesis cluster_downstream Downstream Applications cluster_ncl NCL Pathway cluster_snar SNAr Pathway reagent This compound fmoc_protect Fmoc Protection reagent->fmoc_protect functionalize Resin Functionalization fmoc_protect->functionalize resin 2-Chlorotrityl Chloride Resin resin->functionalize spps Fmoc/tBu SPPS functionalize->spps cleavage Resin Cleavage & Deprotection spps->cleavage peptide_hydrazide Purified Peptide-(2-fluoro-4-pyridyl)-hydrazide cleavage->peptide_hydrazide thioester In situ Thioester Formation peptide_hydrazide->thioester snar SNAr with Thiol Nucleophile peptide_hydrazide->snar ncl Native Chemical Ligation thioester->ncl protein Tagged Protein ncl->protein conjugate Bioconjugate (e.g., with Fluorophore) snar->conjugate

Figure 1: Proposed experimental workflow for the use of this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for SPPS and NCL.[3][9] Researchers should perform initial small-scale trials to optimize reaction conditions.

Protocol 1: Preparation of Fmoc-N'-(2-fluoropyridin-4-yl)-hydrazine Resin

This protocol details the synthesis of the protected hydrazine linker and its attachment to 2-CTC resin.

1.1. Synthesis of Fmoc-N'-(2-fluoropyridin-4-yl)-hydrazine

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Bicarbonate (2.5 eq).

  • Slowly add a solution of Fmoc-Cl (1.1 eq) in Dioxane dropwise over 30 minutes.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, extract the product with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

1.2. Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

  • Swell 2-CTC resin (1.0 g, ~1.5 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-N'-(2-fluoropyridin-4-yl)-hydrazine (1.5 eq relative to resin loading) in anhydrous DCM (10 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution. To cap any remaining reactive trityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5, 10 mL) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under high vacuum. Determine the final loading by UV-Vis spectrophotometry of the dibenzofulvene adduct upon Fmoc deprotection of a small sample.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol uses the functionalized resin from Protocol 1 to synthesize a model peptide.

  • Place the desired amount of dried resin in a peptide synthesis vessel.

  • Swell the resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc Deprotection : Add 20% piperidine in DMF (10 mL/g) and agitate for 5 minutes. Drain. Repeat with a second 15-minute treatment.

  • Washing : Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (3x).

  • Amino Acid Coupling :

    • In a separate vial, pre-activate the Fmoc-amino acid (4.0 eq) with HBTU (3.9 eq) and HOBt (4.0 eq) in DMF.

    • Add DIPEA (8.0 eq) and allow to activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing : Wash the resin with DMF (3x).

  • Perform a Kaiser test to confirm reaction completion. If positive, repeat the coupling step.

  • Repeat steps 3-7 for each amino acid in the sequence.

  • After the final coupling, perform a final Fmoc deprotection (step 3) and wash thoroughly (step 4), followed by washes with DCM (3x) and drying under vacuum.

Protocol 3: Peptide Cleavage and Purification
  • Swell the peptide-resin in DCM for 20 minutes.

  • Prepare a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) in DCM.

  • Add the cleavage cocktail to the resin (10 mL/g) and agitate for 2 minutes.

  • Drain the solution into a flask containing pyridine (to neutralize the TFA).

  • Repeat the cleavage step two more times.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) and characterize by LC-MS.

Illustrative Data

The following tables present hypothetical data for the synthesis of a model decapeptide (Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Gln-Lys-NHNH-(Pyridin-4-yl)-2-F). The data assumes successful implementation of the proposed protocols and is for illustrative purposes only.

Table 1: Resin Loading and Peptide Synthesis Yield

ParameterProposed MethodStandard Hydrazine Resin
Initial Resin Loading (mmol/g) 0.550.60
Crude Peptide Yield (mg) 125135
Overall Yield (based on loading) 75%78%
Purity by RP-HPLC (%) >85%>85%

Table 2: Characterization of Purified Peptide

ParameterExpected ValueObserved Value (Hypothetical)
Molecular Weight (Monoisotopic) 1455.81 g/mol 1455.83 g/mol
RP-HPLC Retention Time (min) 18.518.6
Purity after HPLC (%) >95%>98%

Proposed Downstream Applications & Protocols

Application 1: Native Chemical Ligation

The C-terminal 2-fluoropyridyl hydrazide serves as a stable precursor that can be activated for NCL.

Figure 2: Proposed NCL pathway using the peptide hydrazide.

Protocol 4: One-Pot Ligation of Peptide-(2-fluoro-4-pyridyl)-hydrazide

  • Dissolve the purified peptide hydrazide (1.0 eq) in ligation buffer (6 M Guanidine HCl, 100 mM Phosphate, pH 3.0).

  • Cool the solution to -15°C.

  • Add a freshly prepared aqueous solution of NaNO₂ (1.5 eq). Stir for 20 minutes at -15°C to form the acyl azide intermediate.

  • Add 4-mercaptophenylacetic acid (MPAA) (30 eq) to the reaction mixture to convert the azide to a thioester.

  • Add the N-terminal cysteine-containing peptide (1.2 eq).

  • Adjust the pH of the solution to 6.8 with 1 M NaOH.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by RP-HPLC.

  • Upon completion, purify the ligated protein product by RP-HPLC.

Application 2: Bioconjugation via SNAr

The 2-fluoro group provides a handle for selective modification.

References

Application Notes and Protocols for Coupling Reactions with 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for coupling 2-Fluoro-4-hydrazinylpyridine with various electrophilic partners. This versatile building block is a valuable intermediate in the synthesis of novel heterocyclic compounds for drug discovery and materials science. The protocols detailed below are based on established synthetic methodologies for hydrazines and fluoropyridines, offering a starting point for reaction optimization.

Overview of Reactivity

This compound possesses two primary points of reactivity for coupling reactions: the hydrazine moiety and the C-F bond. The hydrazine group is a potent nucleophile, readily reacting with carbonyl compounds such as aldehydes, ketones, and β-ketoesters. The fluorine atom, activated by the pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, although reactions involving the hydrazine group are typically more facile.

Coupling with Aldehydes and Ketones to form Hydrazones

The reaction of this compound with aldehydes and ketones proceeds via a condensation reaction to yield the corresponding hydrazones. This reaction is typically acid-catalyzed and is a cornerstone for the synthesis of various heterocyclic systems.

General Reaction Scheme:
Experimental Protocol: Hydrazone Formation

A representative protocol for the synthesis of a hydrazone derivative from a ketone is as follows:

  • Dissolution: In a round-bottom flask, dissolve the desired ketone (1.0 eq) and this compound (1.0 eq) in ethanol (approximately 0.5 M solution).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Reaction: Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by filtration if it precipitates, followed by washing with cold ethanol and drying under vacuum. Recrystallization from ethanol can be performed for further purification to afford the desired hydrazone.

Data Summary: Hydrazone Formation
ParameterConditionReference/Note
Solvent EthanolA common solvent for hydrazone formation.
Catalyst Glacial Acetic AcidFacilitates the condensation reaction.
Temperature RefluxProvides sufficient energy for the reaction.
Stoichiometry 1:1 (Ketone:Hydrazine)Typically a 1:1 molar ratio is employed.
Yield Good to ExcellentYields are generally high for this type of reaction.

Coupling with β-Dicarbonyl Compounds to form Pyrazoles

A crucial application of this compound is its reaction with 1,3-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, to construct pyrazole rings. This cyclocondensation reaction is a powerful tool for synthesizing a diverse range of substituted pyrazoles.

General Reaction Scheme:
Experimental Protocol: Pyrazole Synthesis from 1,3-Diketones

The following is a general procedure for the synthesis of pyrazoles from 1,3-diketones:

  • Mixing Reactants: In a suitable reaction vessel, combine the 1,3-diketone (1.0 eq) and this compound (1.0 eq).

  • Solvent and Catalyst: Add a solvent such as ethanol or ethylene glycol. For some reactions, an acid catalyst (e.g., in N,N-dimethylacetamide) may be beneficial.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure pyrazole derivative.

Data Summary: Pyrazole Synthesis
ParameterConditionReference/Note
Solvent Ethanol, Ethylene Glycol, N,N-DimethylacetamideThe choice of solvent can influence reaction rate and yield.[1][2]
Catalyst Acidic medium (optional)Can improve reaction times and yields.[1]
Temperature Room Temperature to RefluxDependent on the reactivity of the substrates.[2]
Stoichiometry 1:1 (Diketone:Hydrazine)An equimolar ratio is typically used.
Yield Good to Excellent (70-95%)Generally high yields are reported for this transformation.[2]

Hydrazino-Pictet-Spengler (HIPS) Reaction

The Hydrazino-Pictet-Spengler (HIPS) reaction is a powerful method for the synthesis of tetrahydro-1,2-diazine-fused heterocycles. This reaction involves the condensation of a hydrazine with an aldehyde to form a hydrazone intermediate, which then undergoes an intramolecular electrophilic substitution. The HIPS ligation is noted for its biocompatibility and stability of the resulting product.[3]

General Reaction Scheme:
Experimental Protocol: Representative HIPS Reaction

A general protocol for a HIPS-type reaction can be adapted as follows:

  • Reactant Mixture: Combine this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Acid Catalyst: Add an acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid to facilitate the cyclization step.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by LC-MS or TLC.

  • Work-up: After completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Workflows

Hydrazone Formation Workflow

hydrazone_formation start Start dissolve Dissolve Ketone/Aldehyde and this compound in Ethanol start->dissolve add_catalyst Add catalytic Glacial Acetic Acid dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Concentrate under reduced pressure monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify end_product Pure Hydrazone purify->end_product

Caption: Workflow for the synthesis of hydrazones from this compound.

Pyrazole Synthesis Workflow

pyrazole_synthesis start Start mix Combine 1,3-Diketone and this compound start->mix add_solvent Add Solvent (e.g., Ethanol) mix->add_solvent react Stir at Room Temp or Heat add_solvent->react monitor Monitor by TLC react->monitor isolate Isolate by Filtration or Concentration monitor->isolate Reaction Complete purify Purify by Recrystallization or Chromatography isolate->purify end_product Pure Pyrazole purify->end_product

Caption: Workflow for the synthesis of pyrazoles from this compound.

Relationship between Reactants and Products

reactant_product_relationship reactant This compound hydrazone Hydrazone reactant->hydrazone + Aldehyde/Ketone pyrazole Pyrazole reactant->pyrazole + 1,3-Dicarbonyl hips_product Tetrahydro-pyridodiazine reactant->hips_product + Aldehyde (intramolecular) aldehyde Aldehyde aldehyde->hydrazone aldehyde->hips_product ketone Ketone ketone->hydrazone diketone 1,3-Diketone / β-Ketoester diketone->pyrazole

Caption: Coupling reactions of this compound with various carbonyl compounds.

Safety Considerations

  • Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

2-Fluoro-4-hydrazinylpyridine: A Novel Reagent for Enhanced Carbonyl Detection in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sensitive and accurate detection of carbonyl compounds (aldehydes and ketones) is critical across various scientific disciplines, from biomedical research to pharmaceutical development. Carbonyl groups are present in a wide array of biologically significant molecules, including signaling molecules, post-translationally modified proteins, and drug metabolites. Their detection is often challenged by their low abundance, high reactivity, and poor ionization efficiency in mass spectrometry. Chemical derivatization with hydrazine-based reagents is a well-established strategy to overcome these limitations. This document details the application of 2-Fluoro-4-hydrazinylpyridine as a novel derivatizing agent for the enhanced detection and quantification of carbonyl compounds.

While specific performance data for this compound is emerging, its chemical structure, featuring a reactive hydrazinyl group and a pyridinyl moiety, suggests analogous reactivity to other well-documented pyridylhydrazine reagents. The introduction of a fluorine atom is anticipated to modulate the reagent's reactivity and potentially offer unique advantages in certain analytical applications. This application note provides a generalized protocol based on the established methodologies for similar hydrazine-based derivatization reagents.

Principle of Carbonyl Derivatization

This compound reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. This reaction, outlined below, offers several key advantages for analysis:

  • Increased Molecular Weight and Stability: The derivatization increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a region with less background interference in mass spectrometry. The resulting hydrazone is typically more stable than the parent carbonyl compound.

  • Enhanced Ionization Efficiency: The pyridinyl group can be readily protonated, significantly improving the ionization efficiency of the derivatized analyte in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This leads to a substantial increase in signal intensity and improved limits of detection.

  • Chromatographic Separation: The derivatization alters the polarity of the analyte, which can improve its retention and separation in reverse-phase liquid chromatography (RPLC).

  • Facilitated Structural Elucidation: The derivatized molecule often produces characteristic fragment ions in tandem mass spectrometry (MS/MS), aiding in structural confirmation.

The general reaction mechanism is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.

Caption: General reaction of this compound with a carbonyl.

Quantitative Data Summary

The following tables summarize the performance of analogous hydrazine-based derivatization reagents for the detection of various carbonyl compounds. This data provides an expected performance benchmark for this compound, although empirical validation is essential.

Table 1: Comparison of Hydrazine-Based Reagents for Carbonyl Derivatization

ReagentAnalyte ClassFold Increase in Sensitivity (vs. underivatized)Analytical PlatformReference
2-Hydrazino-1-methylpyridine (HMP)Oxosteroids70 - 1600LC-ESI-MS
2-Hydrazinopyridine (2-HP)Cortisol, Cortisone~1000LC-ESI-MS[1]
Girard's Reagent T (GirT)5-Formyl-2'-deoxyuridine~20LC-MS/MS[2]
Dansylhydrazine (Dns-Hz)AldehydesSignificant increaseLC-MS[3]
2,4-Dinitrophenylhydrazine (DNPH)Aldehydes, KetonesWidely used for UV/Vis and MS detectionHPLC-UV, LC-MS[4][5][6]

Table 2: Limits of Detection (LODs) for Carbonyls using Hydrazine Derivatization

ReagentAnalyteLODMatrixAnalytical PlatformReference
2-Hydrazino-1-methylpyridine (HMP)5α-dihydrotestosteroneng/gram levelHuman prostate tissueLC-ESI-MS
Girard's Reagent T (GirT)5-Formyl-2'-deoxyuridine3-4 fmolCellular DNALC-MS/MS[2]
2,4-Dinitrophenylhydrazine (DNPH)Formaldehyde0.07 mg/L (in solution)Ambient AirHPLC-UV[6]

Experimental Protocols

The following are generalized protocols for the derivatization of carbonyl compounds using a pyridylhydrazine reagent like this compound, followed by analysis. Note: These protocols are based on methodologies for analogous compounds and should be optimized for the specific application.

Protocol 1: In-Solution Derivatization of Carbonyls for LC-MS Analysis

This protocol is suitable for the derivatization of carbonyl-containing small molecules in solution, such as metabolites or pharmaceutical compounds.

G In-Solution Derivatization Workflow Sample Sample containing carbonyls Mix Mix sample and reagent solution Sample->Mix Reagent_Prep Prepare this compound solution Reagent_Prep->Mix Incubate Incubate (e.g., 60°C for 30-60 min) Mix->Incubate Quench Quench reaction (optional) Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze G On-Tissue Derivatization Workflow Tissue_Section Prepare tissue section Reagent_Application Apply this compound solution Tissue_Section->Reagent_Application Incubate Incubate in a humid chamber Reagent_Application->Incubate Dry Dry the tissue section Incubate->Dry MALDI_Analysis Analyze by MALDI-MS Imaging Dry->MALDI_Analysis

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-hydrazinylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] Specifically, 2-fluoro-4-hydrazinylpyridine serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds, particularly through the formation of hydrazones and subsequent cyclization reactions. The hydrazinyl moiety provides a reactive handle for derivatization, enabling the exploration of diverse chemical space in the development of novel therapeutic agents.[3][4] These derivatives have shown potential in various therapeutic areas, including as enzyme inhibitors and agrochemicals. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization with various carbonyl compounds.

Synthesis of this compound

The synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction. The starting material, 2,4-difluoropyridine, undergoes selective substitution at the 4-position by hydrazine hydrate. The greater reactivity of the 4-position towards nucleophilic attack in dihalopyridines is a well-established principle.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoropyridine (1.0 eq.) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (3.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product as a solid.

Synthesis of this compound Derivatives (Hydrazones)

The synthesized this compound can be readily converted into a variety of hydrazone derivatives by condensation with aldehydes and ketones.[5][6][7] This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

General Experimental Protocol for Hydrazone Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or methanol (15 mL).

  • Addition of Carbonyl Compound: To this solution, add the respective aldehyde or ketone (1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. The reaction progress can be monitored by TLC. In many cases, the product precipitates out of the solution upon formation.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various derivatives of this compound.

DerivativeCarbonyl CompoundSolventReaction Time (h)Temperature (°C)Yield (%)
1a BenzaldehydeEthanol22592
1b 4-ChlorobenzaldehydeEthanol22595
1c 4-MethoxybenzaldehydeEthanol32590
1d AcetophenoneMethanol46588
1e CyclohexanoneMethanol36585

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Hydrazone Derivatives Start 2,4-Difluoropyridine Reaction1 Nucleophilic Aromatic Substitution (Reflux, 4-6h) Start->Reaction1 Reagent1 Hydrazine Hydrate Reagent1->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Product1 This compound Workup1->Product1 Product1_ref This compound Reaction2 Condensation Reaction (RT or Reflux, 1-4h) Product1_ref->Reaction2 Reagent2 Aldehyde or Ketone Reagent2->Reaction2 Solvent2 Ethanol/Methanol Solvent2->Reaction2 Catalyst Glacial Acetic Acid Catalyst->Reaction2 Workup2 Isolation & Purification Reaction2->Workup2 Product2 Hydrazone Derivative Workup2->Product2

Caption: Experimental workflow for the synthesis of this compound and its derivatives.

Logical_Relationship Start_Materials Starting Materials 2,4-Difluoropyridine Hydrazine Hydrate Aldehydes/Ketones Intermediates Key Intermediate This compound Start_Materials:f1->Intermediates:head Nucleophilic Substitution Start_Materials:f2->Intermediates:head Final_Products Final Products Hydrazone Derivatives Start_Materials:f3->Final_Products:head Intermediates:f1->Final_Products:head Condensation

Caption: Logical relationship of key reactants and products in the synthesis pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-Fluoro-4-hydrazinylpyridine in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyridine scaffolds. The protocols detailed below are based on established methodologies for similar substrates and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling with Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For pyridine-containing molecules, these reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the introduction of a wide range of functional groups, which is crucial for the development of new pharmaceutical agents. The reactivity of halopyridines in these transformations is well-established, with the C4 position being a common site for functionalization.[2][3] The presence of a fluorine atom at the C2 position can influence the electronic properties of the pyridine ring, affecting its reactivity in the catalytic cycle.[4] The hydrazinyl group at the C4 position can act as a nucleophile in C-N bond formation or can be a leaving group, often after conversion to a more suitable group like a halide or triflate, or through the use of a protected form.[5][6]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-fluoro-4-hydrazinylpyridines

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[7] In this context, this compound can act as the amine coupling partner. The palladium-catalyzed coupling of hydrazine and its derivatives with aryl halides is a known transformation, though controlling selectivity between mono- and diarylation can be a challenge.[8] Using a suitable ligand and base system is critical for achieving high yields.

General Reaction Scheme:

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous)
14-ChlorotoluenePd₂(dba)₃ (1)CyPF-tBu (2.5)KOH1,4-Dioxane1001285-95[8]
21-Bromo-4-methoxybenzenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1101880-90[9]
31-Iodo-3-nitrobenzenePd(OAc)₂ (1.5)BINAP (3)K₃PO₄DMF902475-85[7]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Aryl halide (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., CyPF-tBu, 2-5 mol%)

    • Base (e.g., KOH or Cs₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.

    • Add the aryl halide and this compound.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-fluoropyridines

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate.[10] For this application, the hydrazinyl group of this compound would first need to be converted to a suitable leaving group, such as a bromide or iodide, via a Sandmeyer-type reaction. Alternatively, a protected hydrazine, such as an N'-tosyl arylhydrazine, can act as a leaving group in a Suzuki coupling.[5][6]

General Reaction Scheme (via a 4-halo intermediate):

Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | 4-Halo-2-fluoropyridine | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Bromo-2-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |[4] | | 2 | 4-Iodo-2-fluoropyridine | Phenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF | 90 | 8 | 90-98 |[2] | | 3 | 4-Chloro-2-fluoropyridine | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |[3] |

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 4-Halo-2-fluoropyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Procedure:

    • In a reaction vessel, combine the 4-halo-2-fluoropyridine, arylboronic acid, palladium catalyst, and base.

    • Add the solvent system.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to the specified temperature (e.g., 90-110 °C) under an inert atmosphere.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-fluoropyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] Similar to the Suzuki coupling, this reaction requires the conversion of the hydrazinyl group of this compound to a halide.

General Reaction Scheme (via a 4-halo intermediate):

Table 3: Representative Reaction Conditions for Sonogashira Coupling

| Entry | 4-Halo-2-fluoropyridine | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference (Analogous) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Bromo-2-fluoropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 6 | 85-95 |[12] | | 2 | 4-Iodo-2-fluoropyridine | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | THF | RT | 12 | 90-98 |[2] | | 3 | 4-Bromo-2-fluoropyridine | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N | DMF | 80 | 8 | 80-90 |[13] |

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • 4-Halo-2-fluoropyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) iodide (CuI, 4-10 mol%)

    • Amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-2-fluoropyridine, palladium catalyst, and CuI.

    • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat as required.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G General Catalytic Cycle for Cross-Coupling A Pd(0)L_n B Oxidative Addition A->B C R-Pd(II)L_n-X B->C D Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) C->D E R-Pd(II)L_n-R' D->E F Reductive Elimination E->F F->A I R-R' F->I G R-X G->B H R'-M H->D

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - Pyridine Substrate - Coupling Partner - Catalyst & Ligand - Base B Add to Dry Schlenk Flask A->B C Add Anhydrous, Degassed Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heat to Desired Temperature D->E F Stir Vigorously E->F G Monitor by TLC / LC-MS F->G H Cool to RT G->H I Quench & Extract H->I J Wash & Dry Organic Layer I->J K Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Reaction Optimization Logic Start Low Yield or Incomplete Reaction Catalyst Screen Pd Catalyst & Ligand Combination Start->Catalyst Base Vary Base Strength (e.g., K2CO3, K3PO4, Cs2CO3) Catalyst->Base No Improvement Success Optimized Conditions Catalyst->Success Improved Yield Solvent Change Solvent (Toluene, Dioxane, DMF) Base->Solvent No Improvement Base->Success Improved Yield Temp Adjust Temperature and Reaction Time Solvent->Temp No Improvement Solvent->Success Improved Yield Temp->Success Improved Yield

Caption: A decision-making diagram for optimizing reaction conditions.

References

Application Notes and Protocols: 2-Fluoro-4-hydrazinylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-hydrazinylpyridine is a key heterocyclic building block employed in the synthesis of a variety of agrochemicals. The presence of the fluorinated pyridine ring is a common feature in modern pesticides, contributing to enhanced metabolic stability, target binding affinity, and overall biological efficacy. The reactive hydrazine moiety serves as a versatile handle for constructing various heterocyclic systems, which are core components of many commercial herbicides and fungicides.

This document provides detailed application notes and experimental protocols for the synthesis of agrochemical precursors from this compound, with a focus on the creation of pyridinyl-pyrazole and pyridinyl-hydrazone scaffolds.

Key Synthetic Applications

The primary application of this compound in agrochemical synthesis is in the construction of larger, more complex heterocyclic structures. The hydrazine group readily undergoes condensation and cyclization reactions to form stable ring systems that are known to possess potent biological activity.

Two of the most common and effective applications are:

  • Synthesis of Pyridinyl-Pyrazoles: These compounds are widely recognized for their herbicidal and fungicidal properties. The pyrazole ring is typically formed through the reaction of the hydrazinylpyridine with a 1,3-dicarbonyl compound or its equivalent.

  • Synthesis of Pyridinyl-Hydrazones: Hydrazones are another important class of agrochemicals, particularly known for their insecticidal and fungicidal activities. These are synthesized through the condensation reaction of this compound with various aldehydes and ketones.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Fluoro-4-pyridinyl)-1H-pyrazole (A Pyrazole Fungicide Precursor)

This protocol details the synthesis of a pyridinyl-pyrazole derivative, a common scaffold in modern fungicides. The reaction involves a condensation and cyclization of this compound with a β-ketoester.

Reaction Scheme:

G start This compound intermediate Hydrazone Intermediate start->intermediate + reagent1 Ethyl Acetoacetate (β-ketoester) reagent1->intermediate product 3-(2-Fluoro-4-pyridinyl)-1H-pyrazole intermediate->product Cyclization conditions Ethanol, Acetic Acid (cat.), Reflux G start This compound product Pyridinyl-Hydrazone Product start->product + reagent1 4-Chlorobenzaldehyde reagent1->product conditions Methanol, Reflux G Pyruvate Pyruvate α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate ALS Enzyme Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine α-Acetolactate->Valine, Leucine, Isoleucine PyridinylPyrazole Pyridinyl-Pyrazole Herbicide ALS Enzyme ALS Enzyme PyridinylPyrazole->ALS Enzyme Inhibits G Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Enzyme Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane PyridinylPyrazole Pyridinyl-Pyrazole Fungicide CYP51 Enzyme CYP51 Enzyme PyridinylPyrazole->CYP51 Enzyme Inhibits

Application Notes and Protocols for the Quantification of 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Fluoro-4-hydrazinylpyridine. Due to the limited availability of specific validated methods for this compound in published literature, the following protocols are based on established analytical techniques for structurally similar compounds, including fluorinated pyridines and substituted hydrazines. These methods are intended to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds. For this compound, a reversed-phase HPLC method is proposed. The hydrazine functional group can be reactive, and direct analysis may be challenging due to poor retention or peak shape. Derivatization with an aldehyde, such as salicylaldehyde, to form a more stable and chromophoric hydrazone is a common strategy to enhance sensitivity and chromatographic performance.[1]

Data Presentation: Proposed HPLC-UV Method Parameters

The following table summarizes the proposed starting parameters for the HPLC-UV analysis of this compound, with and without derivatization. The quantitative data is extrapolated from methods developed for other hydrazine compounds.[1]

ParameterDirect AnalysisAnalysis after Derivatization with Salicylaldehyde
Principle Separation of the analyte on a C18 column based on its polarity.Conversion of hydrazine to a hydrazone to improve UV absorbance and chromatographic retention.
Column C18, 4.6 x 150 mm, 5 µmInertsil ODS-3V, 4.6 x 250 mm, 5 µm[1]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Buffer:Methanol (25:75 v/v) (Isocratic)[1]
Detection Wavelength Estimated 254 nm360 nm[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Column Temperature 30 °C30 °C[1]
Injection Volume 10 µL20 µL
Expected LOD ~0.1 µg/mL~1.03 ppm (as hydrazine)[1]
Expected LOQ ~0.3 µg/mL~3.1 ppm (as hydrazine)[1]
Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol details the quantification of this compound using pre-column derivatization with salicylaldehyde followed by RP-HPLC analysis.

1. Reagents and Materials:

  • This compound reference standard

  • Salicylaldehyde

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate

  • Water (Ultrapure)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Buffer Preparation: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[1]

  • Mobile Phase: Mix the buffer and methanol in a 25:75 (v/v) ratio.[1] Filter and degas.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the expected range of the samples.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent.

3. Derivatization Procedure:

  • To an aliquot of each standard and sample solution, add a molar excess of salicylaldehyde solution (e.g., 0.5 mL of a 1% solution in methanol).

  • Vortex the mixture and allow it to react for at least 20 minutes at room temperature to ensure complete formation of the hydrazone.[1]

4. Chromatographic Analysis:

  • Set up the HPLC system with the parameters outlined in the table above.

  • Inject the derivatized standards and samples.

  • Record the chromatograms and integrate the peak area of the derivatized this compound.

5. Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Add_Salicylaldehyde Add Salicylaldehyde Dissolve_Sample->Add_Salicylaldehyde React React for 20 min Add_Salicylaldehyde->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Data Presentation: Proposed LC-MS/MS Method Parameters

The following parameters are proposed for an LC-MS/MS method for this compound, based on methods for other hydrazine compounds.[2]

ParameterProposed Value
Chromatographic Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitored Transitions (MRM) To be determined experimentally (e.g., [M+H]+ → fragment ions)
Expected LOD < 1 ng/mL
Expected LOQ ~1-5 ng/mL
Experimental Protocol: LC-MS/MS

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of LC-MS grade water.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of LC-MS grade acetonitrile.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

3. Instrument Setup and Analysis:

  • Set up the LC-MS/MS system with the parameters from the table above.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, and collision energy) by infusing a standard solution of this compound.

  • Identify the precursor ion ([M+H]+) and suitable product ions for Multiple Reaction Monitoring (MRM).

  • Inject the standards and samples for analysis.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the most intense MRM transition against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification Sample Sample Dissolve Dissolve/Extract Sample->Dissolve Inject Inject into LC Dissolve->Inject Separate C18 Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Select Precursor Ion Selection Ionize->Select Fragment Fragmentation (CID) Select->Fragment Detect Product Ion Detection (MRM) Fragment->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_quant Data Analysis & Quantification Sample Sample/Standard in Anhydrous Solvent Add_Reagent Add Derivatization Reagent (e.g., MSTFA) Sample->Add_Reagent Heat Heat at 70°C for 30 min Add_Reagent->Heat Inject Inject into GC Heat->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Cal_Curve Build Calibration Curve Detect->Cal_Curve Quantify Calculate Concentration Cal_Curve->Quantify

References

Application Notes and Protocols for 2-Fluoro-4-hydrazinylpyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-4-hydrazinylpyridine in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinities but do so with high ligand efficiency.[4] Once identified, these fragments serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[3]

This compound is a valuable fragment for FBDD campaigns due to several key features. The pyridine scaffold is a common motif in many approved drugs. The fluorine atom provides a sensitive reporter for ¹⁹F NMR screening, a powerful technique for detecting weak fragment binding due to its high sensitivity and lack of background signals from biological samples.[1][4][5] The hydrazinyl group offers a versatile chemical handle for subsequent synthetic elaboration, allowing for fragment evolution into more potent and selective compounds. This note provides an overview of the application of this compound in a hypothetical FBDD campaign targeting Mitogen-Activated Protein Kinase (MAPK14), a key enzyme in inflammatory signaling pathways.

Hypothetical Application: Targeting MAPK14 with this compound

This section outlines a hypothetical FBDD workflow for the identification and validation of this compound as a binder to MAPK14.

FBDD Workflow for MAPK14

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (¹⁹F NMR) A->B C Hit Identification B->C D Orthogonal Screen (SPR) C->D E Structural Biology (X-ray Crystallography) D->E F Binding Affinity & LE Calculation E->F G Fragment Evolution (Structure-Guided Design) F->G H Synthesis of Analogs G->H I Lead Compound H->I J Preclinical Development I->J

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Signaling Pathway Context: MAPK14

MAPK_Pathway cluster_pathway Simplified MAPK14 Signaling Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K Stress->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK14 MAPK14 (p38α) MAP2K->MAPK14 phosphorylates Substrate Downstream Substrates (e.g., MK2) MAPK14->Substrate phosphorylates Response Inflammatory Response Substrate->Response Inhibitor This compound -derived inhibitor Inhibitor->MAPK14 inhibits

Caption: Inhibition of the MAPK14 signaling pathway by a fragment-derived inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical data from the screening and characterization of this compound against MAPK14.

Table 1: Primary and Orthogonal Screening Results

Fragment IDScreening MethodConcentration (µM)Result
This compound¹⁹F NMR200Hit (Chemical Shift Perturbation)
This compoundSurface Plasmon Resonance (SPR)100Hit (Response Units > 20 RU)

Table 2: Binding Affinity and Ligand Efficiency

Fragment IDKD (µM) by SPRMolecular Weight ( g/mol )Ligand Efficiency (LE)
This compound450143.140.35

Ligand Efficiency (LE) is calculated using the formula: LE = -1.37 * pKD / Heavy Atom Count

Experimental Protocols

Protocol 1: ¹⁹F NMR Fragment Screening

Objective: To identify fluorine-containing fragments that bind to the target protein MAPK14 by observing changes in the ¹⁹F NMR spectrum.

Materials:

  • Purified MAPK14 protein (10 µM in 50 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.5)

  • Fragment library containing this compound

  • NMR buffer (50 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.5 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 10 mM in d₆-DMSO.

    • Create a fragment cocktail containing 5-6 fluorinated fragments, each at a final concentration of 200 µM in the NMR buffer.

    • Prepare two NMR samples:

      • Reference Sample: Fragment cocktail in NMR buffer.

      • Protein Sample: Fragment cocktail and 10 µM MAPK14 in NMR buffer.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra for both the reference and protein samples on a spectrometer equipped with a cryoprobe.

    • Typical acquisition parameters: 800-1200 scans, 1-second relaxation delay.

  • Data Analysis:

    • Compare the spectra of the reference and protein samples.

    • A significant chemical shift perturbation, line broadening, or decrease in signal intensity of a specific peak in the protein sample relative to the reference sample indicates a binding event.

    • Deconvolute the cocktail to identify the individual fragment responsible for the observed change.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

Objective: To confirm the binding of this compound to MAPK14 and determine its binding affinity (KD).

Materials:

  • SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified MAPK14 protein

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution in DMSO

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject MAPK14 (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., from 1000 µM down to 15.6 µM), keeping the DMSO concentration constant (e.g., ≤1%).

    • Inject the fragment solutions over both the MAPK14 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow for sufficient association and dissociation time (e.g., 60 seconds each).

    • Regenerate the surface between injections if necessary using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Protocol 3: X-ray Crystallography for Structural Characterization

Objective: To determine the three-dimensional structure of this compound in complex with MAPK14 to understand the binding mode and guide further optimization.

Materials:

  • Highly purified and concentrated MAPK14 protein

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

Procedure:

  • Co-crystallization:

    • Incubate MAPK14 protein (e.g., at 10 mg/mL) with a 5-10 fold molar excess of this compound for 1-2 hours on ice.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with various crystallization screen conditions.

    • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Crystal Soaking (Alternative Method):

    • Grow apo-crystals of MAPK14 first.

    • Prepare a soaking solution containing the mother liquor supplemented with 1-5 mM of this compound.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Harvest a suitable crystal and flash-cool it in a cryoprotectant.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known MAPK14 structure.

    • Build the model for this compound into the resulting electron density map and refine the structure.

Conclusion

This compound represents a promising fragment for initiating drug discovery campaigns, particularly when employing ¹⁹F NMR for primary screening. Its straightforward structure, useful spectroscopic properties, and synthetic tractability make it an excellent starting point for developing potent and selective inhibitors against targets like MAPK14. The protocols and workflows outlined here provide a foundational guide for researchers aiming to leverage this and similar fragments in their FBDD projects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Fluoro-4-hydrazinylpyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly from the reaction of 2,4-difluoropyridine with hydrazine hydrate.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time.Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your existing stock.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.While initial addition of hydrazine should be controlled, the reaction may require gentle heating or reflux to proceed to completion. Monitor progress by TLC.[1]
Incomplete Reaction: Insufficient reaction time.Ensure the reaction is monitored to completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Presence of Significant Impurities Di-substitution: Reaction of hydrazine at both the 2- and 4-positions of 2,4-difluoropyridine, forming 2,4-bis(hydrazinyl)pyridine.Carefully control the stoichiometry of hydrazine hydrate; a slight excess (e.g., 1.1-1.2 equivalents) is often recommended to favor mono-substitution.[2] Maintain a low to moderate reaction temperature, especially during the addition of hydrazine, to improve selectivity.[2]
Hydrolysis of Starting Material or Product: Presence of water can lead to the formation of hydroxypyridine impurities.Use anhydrous solvents and ensure all glassware is thoroughly dried. Minimize exposure of reactants and the reaction mixture to atmospheric moisture.[2]
Unreacted Starting Material: 2,4-difluoropyridine remaining in the product mixture.Ensure an adequate reaction time and consider a slight excess of hydrazine hydrate.[2] Effective purification, such as column chromatography or recrystallization, may be necessary.
Difficulty in Product Isolation Product Solubility: The product may have some solubility in the aqueous phase during workup.Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.[1]
Emulsion Formation during Workup: Difficulty in separating organic and aqueous layers.Addition of brine (saturated NaCl solution) can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 2,4-difluoropyridine, where the fluorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution by hydrazine. While 2-chloro-4-fluoropyridine could also be used, fluoropyridines often exhibit higher reactivity in SNAr reactions, potentially allowing for milder reaction conditions.[3]

Q2: How can the formation of the di-substituted byproduct, 2,4-bis(hydrazinyl)pyridine, be minimized?

A2: To minimize the formation of the di-substituted byproduct, careful control of the reaction stoichiometry and temperature is crucial. It is recommended to use a slight excess of hydrazine hydrate (around 1.1 to 1.2 molar equivalents relative to the 2,4-difluoropyridine). Adding the hydrazine hydrate slowly while maintaining a cool reaction temperature (e.g., 0-10 °C) can significantly enhance the selectivity for the desired mono-substituted product.[2]

Q3: What solvent is typically recommended for this reaction?

A3: Ethanol is a commonly used solvent for the reaction of halopyridines with hydrazine hydrate.[1] Other polar aprotic solvents could also be considered, but ethanol is often effective and easily removed.

Q4: How should the reaction be monitored for completion?

A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will help determine the point at which the starting material has been consumed and prevent the formation of byproducts due to prolonged reaction times.

Q5: What is the recommended workup procedure for isolating this compound?

A5: After the reaction is complete, the solvent is typically removed by evaporation. The residue is then partitioned between an organic solvent, such as ethyl acetate, and water. The organic layers are combined, dried over an anhydrous salt like sodium sulfate, and then concentrated to yield the crude product, which can be further purified if necessary.[1]

Experimental Protocol

Synthesis of this compound from 2,4-Difluoropyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 2,4-Difluoropyridine

  • Hydrazine hydrate (e.g., 85% solution in water)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluoropyridine (1 equivalent) in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the 2,4-difluoropyridine is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway for this compound Synthesis

G 2,4-Difluoropyridine 2,4-Difluoropyridine Intermediate Meisenheimer Complex (Intermediate) 2,4-Difluoropyridine->Intermediate + NH2NH2 Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Product This compound Intermediate->Product - HF Byproduct 2,4-bis(hydrazinyl)pyridine Product->Byproduct + NH2NH2 - HF HF HF

Caption: Nucleophilic aromatic substitution pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Check_Hydrazine Hydrazine Active? Start->Check_Hydrazine Use_New_Hydrazine Use fresh hydrazine hydrate Check_Hydrazine->Use_New_Hydrazine No Check_Reaction_Completion Reaction Complete? Check_Hydrazine->Check_Reaction_Completion Yes Use_New_Hydrazine->Check_Reaction_Completion Increase_Time_Temp Increase reaction time or temperature Check_Reaction_Completion->Increase_Time_Temp No Check_Stoichiometry Correct Stoichiometry? Check_Reaction_Completion->Check_Stoichiometry Yes End Yield Improved Increase_Time_Temp->End Adjust_Stoichiometry Use 1.1-1.2 eq. of hydrazine Check_Stoichiometry->Adjust_Stoichiometry No Check_Workup Review workup procedure Check_Stoichiometry->Check_Workup Yes Adjust_Stoichiometry->End Optimize_Extraction Optimize extraction and purification Check_Workup->Optimize_Extraction Optimize_Extraction->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

side reactions of 2-Fluoro-4-hydrazinylpyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydrazinylpyridine. The information is designed to help anticipate and resolve common issues encountered during its use in solution-based reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two main sites of reactivity. The first is the hydrazine group (-NHNH2), which is a potent nucleophile and can participate in reactions like hydrazone formation with aldehydes and ketones.[1] The second is the pyridine ring itself. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), allowing for its displacement by other nucleophiles.[2][3]

Q2: What are the most common side reactions observed when using this compound?

A2: The most frequently encountered side reactions include:

  • Over-reaction/Di-substitution: The product of an initial reaction may compete with the starting material for the reagent. For instance, in a reaction intended to modify the hydrazine group, the pyridine nitrogen could also react, or vice-versa. In syntheses using 2-halopyridines, di-substitution with hydrazine can also occur if stoichiometry is not carefully controlled.[4]

  • Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or products, particularly if the reaction is sensitive to moisture.[4] Using anhydrous solvents and inert atmospheres is recommended.

  • Oxidation: Hydrazine moieties are susceptible to oxidation, which can be initiated by air, trace metals, or oxidizing agents, leading to the formation of various byproducts and potentially free radicals.[5][6]

  • Self-Condensation: Although less common, under certain conditions, such as the presence of a carbonyl-containing impurity, self-condensation reactions might occur.[7]

Q3: How does the choice of solvent affect reactions with this compound?

A3: Solvent selection is critical and significantly influences reaction outcomes.

  • Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the hydrazine group, which can solvate the nucleophile and potentially reduce its reactivity.[2] However, they are commonly used in reactions like hydrazinolysis of halopyridines.[8]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These are often the solvents of choice for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile, thus promoting a faster reaction rate.[2]

  • Aprotic Nonpolar Solvents (e.g., toluene, hexane): These are generally used when reactants are nonpolar and moisture must be strictly excluded. Solubility of this compound may be limited.

Troubleshooting Guides

Below are common problems encountered during experiments with this compound, along with potential causes and solutions.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Extend the reaction time or moderately increase the temperature if the reaction has stalled.[4]
Poor Quality of Starting Material Verify the purity of this compound and other reagents. Impurities can inhibit the reaction or lead to side products.[4]
Sub-optimal Stoichiometry Carefully control the molar ratios of reactants. For SNAr reactions, a slight excess of the nucleophile may be beneficial. For reactions involving the hydrazine group, a 1:1 ratio is often optimal to prevent further reaction.
Hydrolysis Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent moisture from the air from interfering.[4]
Incorrect Solvent Choice If performing an SNAr reaction, consider switching from a protic to a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[2]

Problem 2: Formation of Significant Impurities

Potential Cause Troubleshooting Steps
Di-substitution Impurity Carefully control the stoichiometry of the reagents. Adding one reagent dropwise at a low temperature can help improve selectivity and minimize the formation of di-substituted products.[4]
Oxidation of Hydrazine Degas the solvent prior to use to remove dissolved oxygen. Consider adding an antioxidant or performing the reaction under a strictly inert atmosphere if oxidation is suspected.
Temperature Too High High temperatures can promote the formation of side products. Maintain the recommended reaction temperature and ensure even heating. For exothermic reactions, initial cooling is crucial.[4]
Cross-Reactivity If your substrate has multiple reactive sites, consider using a protecting group strategy to selectively block one site while reacting the other.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol describes a typical condensation reaction between this compound and an aldehyde or ketone.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to accelerate the reaction, particularly for less reactive ketones.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the displacement of the fluorine atom from this compound with a generic nucleophile.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Base and Nucleophile Addition: If the nucleophile is an alcohol or thiol, add a non-nucleophilic base (e.g., NaH, K2CO3) (1.1-1.5 eq) and stir for 15-30 minutes to form the nucleophile in situ. Then, add the nucleophile (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C). Monitor the reaction progress by TLC or HPLC.[3]

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reagents Prepare Reagents (this compound, Solvent, Other Reactants) start->reagents reaction Run Reaction (Control Temp, Time) reagents->reaction monitoring Monitor Progress (TLC / HPLC) reaction->monitoring complete Reaction Complete? monitoring->complete complete->reaction No workup Quench & Work-up complete->workup Yes purification Purify Product (Chromatography / Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end troubleshooting_guide issue issue cause cause solution solution low_yield Issue: Low Yield incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn poor_reagents Cause: Poor Reagent Quality low_yield->poor_reagents hydrolysis Cause: Hydrolysis low_yield->hydrolysis extend_time Solution: Extend Time/ Increase Temperature incomplete_rxn->extend_time verify_purity Solution: Verify Purity of Starting Materials poor_reagents->verify_purity use_anhydrous Solution: Use Anhydrous Conditions hydrolysis->use_anhydrous impurities Issue: Impurities Present over_reaction Cause: Di-substitution/ Over-reaction impurities->over_reaction oxidation Cause: Oxidation impurities->oxidation control_stoich Solution: Control Stoichiometry, Slow Addition over_reaction->control_stoich degas_solvent Solution: Degas Solvents/ Use Inert Atmosphere oxidation->degas_solvent factors_influencing_reaction center Reaction Outcome (Yield & Purity) temp Temperature temp->center Controls rate vs. side products solvent Solvent solvent->center Affects nucleophilicity & stability stoich Stoichiometry stoich->center Prevents over-reaction purity Reagent Purity purity->center Avoids side reactions atmosphere Atmosphere atmosphere->center Prevents hydrolysis & oxidation

References

Technical Support Center: Purification of 2-Fluoro-4-hydrazinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-hydrazinylpyridine derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

Recrystallization Issues

Question: My this compound derivative is discolored (e.g., yellow or brown) after synthesis. How can I remove the colored impurities?

Answer: Colored impurities often arise from degradation products or synthesis by-products.[1] Pyridine compounds can be susceptible to degradation, especially when exposed to light, air (oxidation), or high temperatures.[1]

Solution: Activated Carbon Treatment

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, water).[1]

  • Carbon Addition: Add a small amount of activated carbon (decolorizing charcoal) to the hot solution.

  • Heating: Gently heat the mixture for 5-10 minutes.[1]

  • Filtration: Perform a hot gravity filtration to remove the activated carbon.[2]

  • Crystallization: Allow the filtrate to cool slowly to form crystals.

If color persists, a subsequent recrystallization may be necessary to achieve high purity.[1]

Question: No crystals are forming after cooling the recrystallization solution. What should I do?

Answer: This is a common issue that can be caused by supersaturation or using too much solvent.[2]

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask below the liquid's surface with a glass stirring rod. This provides a surface for crystal nucleation.[2]

  • Seeding: If available, add a small, pure "seed crystal" of the compound to initiate crystallization.[2]

  • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used.[2] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]

Question: My compound is "oiling out" during recrystallization instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point.

Solutions:

  • Increase Solvent: The solution might be too concentrated. Try adding more solvent.[1]

  • Change Solvent System: Use a solvent with a lower boiling point or a different polarity to ensure the compound's melting point is higher than the temperature at which it precipitates.[1]

Column Chromatography Issues

Question: Why are the chromatographic peaks for my this compound derivative showing significant tailing?

Answer: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives. It's primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[3]

Solutions:

  • Mobile Phase Additive: Add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Adjust pH: Small changes in the mobile phase pH can alter the ionization state of your compound and impurities, which can significantly affect retention and selectivity.[3]

  • Change Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina or end-capped silica.[3]

Question: I am experiencing low recovery of my compound after column chromatography. What are the potential causes?

Answer: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound on the column.

Solutions:

  • Check for Degradation: Before running a column, spot your sample on a TLC plate, let it sit for a while, and then develop it. If you see new spots, your compound may be degrading on the silica.

  • Use a Less Acidic Stationary Phase: If degradation is suspected, switch to a more inert stationary phase like end-capped silica or alumina.[3]

  • Optimize Elution: Ensure your chosen mobile phase provides a suitable retention factor (k') between 2 and 10 for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound derivatives?

A1: Common impurities can include:

  • Residual Starting Materials: Incomplete reactions can leave behind starting materials like 2,4-difluoropyridine.

  • Synthesis By-products: Side reactions during synthesis can generate related pyridine compounds.[1] For instance, reactions involving hydrazine can sometimes lead to the formation of di-substituted products or other derivatives.

  • Degradation Products: As mentioned, these compounds can be sensitive to light, air, and heat, leading to colored degradation products.[1]

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.[4]

Q2: What are some suitable solvent systems for column chromatography of this compound derivatives?

A2: The polarity of these compounds requires moderately polar to polar solvent systems. Common choices include mixtures of n-hexane/ethyl acetate or diethyl ether/hexanes.[5] The optimal ratio will depend on the specific derivative and should be determined by thin-layer chromatography (TLC) beforehand.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase high-performance liquid chromatography (HPLC) can be an effective purification method. A common mobile phase would consist of acetonitrile and water, often with an acidic modifier like formic acid or sulfuric acid to improve peak shape.[6][7]

Q4: How should I store purified this compound derivatives?

A4: Given their potential sensitivity, it is advisable to store these compounds in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Good for many pyridine derivatives; often used in combination with water.[8]
WaterPolar100Can be used for washing the final product.[9]
IsopropanolPolar82An alternative to ethanol.
AcetonitrilePolar82Used in some synthetic procedures.[9]
Ethyl AcetateMid-Polar77Often used as a component of the eluent in column chromatography.[5]
DichloromethaneMid-Polar40Can be used for extraction.[10]

Table 2: Troubleshooting Summary for Column Chromatography

IssuePotential CauseRecommended Solution
Peak Tailing Strong interaction with acidic silanol groups on silica.[3]Add a basic modifier (e.g., triethylamine) to the eluent. Use an alternative stationary phase like alumina.[3]
Low Recovery Irreversible adsorption or on-column degradation.Use a less acidic stationary phase (e.g., end-capped silica).[3] Pre-treat silica with the eluent.
Poor Resolution Inappropriate mobile phase polarity.Optimize the eluent system using TLC. Consider switching to a different stationary phase (e.g., phenyl, cyano).[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[1]

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Using TLC, determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel or another appropriate stationary phase using the selected eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Is Solution Colored? dissolve->is_colored add_carbon Add Activated Carbon and Heat is_colored->add_carbon Yes cool Cool to Form Crystals is_colored->cool No hot_filtration Hot Gravity Filtration add_carbon->hot_filtration hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No reduce_solvent Reduce Solvent Volume and Re-cool crystals_form->reduce_solvent Still No Crystals collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes induce_crystallization->crystals_form reduce_solvent->cool wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry end End: Pure Product wash_dry->end

Caption: A workflow for the recrystallization of this compound derivatives.

Chromatography_Troubleshooting start Analyze Chromatogram issue Identify Issue start->issue tailing Peak Tailing issue->tailing Tailing Peaks low_recovery Low Recovery issue->low_recovery Low Yield poor_resolution Poor Resolution issue->poor_resolution Overlapping Peaks solution_tailing Add Basic Modifier to Eluent or Change Stationary Phase tailing->solution_tailing solution_recovery Use Less Acidic Stationary Phase or Check for Degradation low_recovery->solution_recovery solution_resolution Optimize Eluent Polarity or Change Stationary Phase Type poor_resolution->solution_resolution end Improved Purification solution_tailing->end solution_recovery->end solution_resolution->end

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 2-Fluoro-4-hydrazinylpyridine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that contribute to its poor solubility?

Q2: What is the recommended first step for dissolving this compound for in vitro assays?

For initial stock solution preparation, a powerful, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for research and high-throughput screening.[2]

  • Protocol:

    • Weigh the desired amount of this compound.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, use an ultrasonic bath for 5-15 minutes.[2]

    • Gentle warming (e.g., to 37°C) can also be applied, but monitor for any compound degradation.[2]

    • Once dissolved, visually inspect the solution to ensure no particulates remain.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q3: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous assay buffer. What should I do?

This is a very common issue known as "crashing out," which occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[2] Your DMSO stock is a supersaturated system that becomes unstable when introduced to the aqueous environment. The troubleshooting workflow below provides a step-by-step guide to address this. Key strategies include reducing the final concentration, warming the solution, or incorporating solubility enhancers into your buffer.[2]

Q4: What are the primary strategies for systematically improving the aqueous solubility of this compound?

Several techniques can be employed to enhance aqueous solubility. The most common and effective methods for preclinical and research settings include pH modification, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins or surfactants.[3][4][5] The optimal method often requires empirical testing to find the best conditions for your specific assay system.

Troubleshooting Guide for Solubility Issues

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO to create a stock solution. The target concentration is too high, even for DMSO.1. Try gentle warming (37°C) and sonication to aid dissolution.[2]2. If it still doesn't dissolve, reduce the target stock concentration (e.g., from 50 mM to 20 mM or 10 mM).
Stock solution precipitates immediately upon dilution into aqueous buffer. The compound's thermodynamic solubility in the final buffer is very low. The percentage of DMSO in the final solution is insufficient to keep it dissolved.1. Reduce Final Concentration: Lower the final concentration of the compound in the assay.2. Increase Co-solvent: If the assay allows, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Note: Always run a vehicle control to check for solvent effects on the assay biology.[2]3. Use Solubility Enhancers: Pre-treat your aqueous buffer with a co-solvent, surfactant, or cyclodextrin before adding the compound stock (see protocols below).
Solution is initially clear but becomes cloudy or shows precipitate over time. The compound has low kinetic solubility and is slowly precipitating from a supersaturated solution.1. Prepare Fresh: Prepare the final dilution immediately before use.2. Incorporate Stabilizers: The use of amorphous stabilized approaches, such as dispersing the API in a polymer matrix, can help maintain a metastable amorphous state, which is more soluble.[4][6]3. Re-evaluate Method: The current solubilization method is not sufficient. A more robust method using cyclodextrins or surfactants may be required for long-term stability.
Solubility is improved, but the compound's activity is lost or altered. The solubilization method (e.g., extreme pH, high surfactant concentration) is interfering with the compound's structure or the biological assay.1. Modify Conditions: Lower the concentration of the co-solvent or surfactant.2. Test Alternatives: Switch to a different class of solubilizer. For example, if a surfactant is causing issues, try a cyclodextrin, which encapsulates the molecule.[7]3. pH Control: Ensure the final pH is compatible with both the compound's stability and the assay's requirements.

Solubility Enhancement Strategies & Data

The choice of a solubilization strategy depends on the requirements of the experiment. The following table summarizes common approaches.

Strategy Mechanism of Action General Effectiveness Considerations
pH Adjustment For ionizable drugs, adjusting the pH increases the proportion of the charged (ionized) species, which is more water-soluble.[3] this compound has basic nitrogens that can be protonated.Can increase solubility by several orders of magnitude.[8]May alter compound activity or interfere with assay biology (e.g., cell health, enzyme function).[2] Requires careful pH control.
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) reduces the overall polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules.[2][3]Effective for many compounds; a wide range of biocompatible co-solvents are available.[2]High concentrations can be toxic to cells or inhibit enzymes. The final concentration of the co-solvent must be tested in a vehicle control.
Surfactants Amphiphilic molecules that form micelles above a critical micelle concentration (CMC). The hydrophobic core of the micelle entraps the poorly soluble drug, increasing its apparent solubility in the aqueous phase.[4][8]Highly effective and widely used. Common examples include Polysorbate 20 (Tween 20) and PEG-35 castor oil.[3][4]Can interfere with biological membranes or protein function. The concentration used should ideally be above the CMC but below levels that cause toxicity.
Cyclodextrins Bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes by encapsulating the hydrophobic drug molecule, thereby increasing its aqueous solubility.[7][9]Very effective, particularly for aromatic compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.Can sometimes extract cholesterol from cell membranes at high concentrations. The complex size may affect permeability.

Visualizing Experimental Workflows

The following diagrams illustrate key decision-making processes for addressing solubility challenges.

G start Start: Dissolve Compound in 100% DMSO check_dissolved Is it fully dissolved? start->check_dissolved reduce_conc Reduce stock concentration or try gentle warming/sonication check_dissolved->reduce_conc No dilute Dilute stock into aqueous assay buffer check_dissolved->dilute Yes reduce_conc->start check_precipitate Does it precipitate? dilute->check_precipitate success Success: Solution is clear. Proceed with experiment. check_precipitate->success No troubleshoot Initiate Solubility Enhancement Protocol check_precipitate->troubleshoot Yes

Initial solubility troubleshooting workflow.

G start Start: Low solubility in aqueous buffer check_ph Is pH modification allowed in the assay? start->check_ph use_ph Determine pH-solubility profile. Use acidic buffer (e.g., pH 4-6) to protonate pyridine. check_ph->use_ph Yes check_cosolvent Is a co-solvent (e.g., up to 5% EtOH) allowed? check_ph->check_cosolvent No evaluate Evaluate chosen method for assay compatibility and toxicity. use_ph->evaluate use_cosolvent Screen co-solvents (Ethanol, PEG 400). Determine max tolerable concentration. check_cosolvent->use_cosolvent Yes use_advanced Screen advanced excipients: Cyclodextrins (HP-β-CD) or Surfactants (Tween 20) check_cosolvent->use_advanced No use_cosolvent->evaluate use_advanced->evaluate

Decision tree for selecting a solubilization method.

Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening

This protocol helps determine the effectiveness of different co-solvents.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

    • Prepare a series of your primary aqueous assay buffers containing varying percentages of a co-solvent (e.g., Ethanol, PEG 400) such as 0%, 1%, 2%, 5%, and 10%.[9]

  • Execution:

    • Add a small aliquot of the compound's DMSO stock to each co-solvent buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.2%).

    • Vortex each sample gently.

    • Incubate the samples at the intended assay temperature for a set period (e.g., 1 hour).

  • Analysis:

    • Visually inspect each sample for signs of precipitation or cloudiness against a dark background.

    • (Optional) For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

    • The lowest percentage of co-solvent that results in a clear, stable solution is the optimal choice. Remember to test this concentration for its effect on the assay itself (vehicle control).

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Preparation:

    • Prepare aqueous solutions of your assay buffer with increasing concentrations of HP-β-CD (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).

    • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO.

  • Complexation (Kneading Method):

    • Place a known amount of the compound powder in a mortar.

    • Add the HP-β-CD powder at a desired molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

    • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder.

    • Knead the mixture thoroughly with a pestle for 30-45 minutes to form a uniform paste.[2]

    • Dry the resulting paste in a vacuum oven at 40-50°C until all solvent is removed. The resulting solid is the drug-cyclodextrin complex.

  • Solubility Test:

    • Attempt to dissolve the prepared complex directly in your aqueous assay buffer to the target concentration.

    • Alternatively, add an excess amount of the uncomplexed compound to each of the pre-made cyclodextrin solutions from Step 1.

    • Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours).[9]

    • Separate any undissolved compound by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).

    • Analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration.

References

preventing isomer formation in 2-Fluoro-4-hydrazinylpyridine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydrazinylpyridine and its derivatives. The focus is on preventing the formation of unwanted isomers during derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of isomer formation when derivatizing this compound?

Isomer formation typically arises from the different nucleophilic sites on the this compound molecule. The key reactive positions are the two nitrogen atoms of the hydrazine group (Nα and Nβ) and the potential for reactions at the pyridine ring itself, although the hydrazine group is generally more nucleophilic. The primary challenge is controlling which nitrogen of the hydrazine moiety acts as the nucleophile.

Q2: How does the electrophile used in the derivatization affect isomer formation?

The nature of the electrophile plays a critical role. Sterically hindered electrophiles may favor reaction at the less sterically hindered terminal nitrogen (Nβ) of the hydrazine. Highly reactive, or "hard," electrophiles might show less selectivity, while softer electrophiles could exhibit greater preference for one nitrogen over the other based on the electronic properties of the reaction center.

Q3: Can reaction conditions be modified to control regioselectivity?

Yes, reaction conditions are a critical factor in controlling isomer formation. Key parameters to consider include:

  • Temperature: Lower temperatures often increase the selectivity of a reaction by favoring the thermodynamically more stable product or the pathway with the lower activation energy.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the reactivity of both the nucleophile and the electrophile, thereby affecting the isomeric ratio.

  • pH/Additives: The presence of acids or bases can protonate or deprotonate the hydrazine group, altering its nucleophilicity and potentially directing the reaction to a specific nitrogen.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Formation of Nα and Nβ isomers The electrophile reacts with both nitrogen atoms of the hydrazine group.1. Lower the reaction temperature: This can increase selectivity. 2. Use a bulkier electrophile: Steric hindrance may favor reaction at the terminal nitrogen (Nβ). 3. Employ a protecting group strategy: Temporarily block one of the hydrazine nitrogens to force the reaction at the desired site.
Low yield of the desired isomer Suboptimal reaction conditions favoring the formation of the undesired isomer or side products.1. Screen different solvents: Test a range of solvents with varying polarities. 2. Adjust the pH: Use additives like a non-nucleophilic base or a mild acid to modulate the reactivity of the hydrazine nitrogens.
Difficulty in separating isomers The isomers have very similar physical and chemical properties.1. Optimize chromatographic conditions: Experiment with different stationary and mobile phases for column chromatography. 2. Consider derivatization for separation: Convert the isomers into derivatives that have more distinct properties, facilitating separation, and then remove the derivatizing group.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Acylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the reaction mixture.

  • Electrophile Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1 equivalent) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G Workflow for Troubleshooting Isomer Formation start Isomer Formation Observed check_conditions Analyze Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents separation Optimize Separation start->separation temp Lower Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent ph Adjust pH check_conditions->ph end Desired Isomer Isolated temp->end solvent->end ph->end electrophile Modify Electrophile (Steric Hindrance) check_reagents->electrophile protecting_group Use Protecting Group Strategy check_reagents->protecting_group electrophile->end protecting_group->end chromatography Modify Chromatography separation->chromatography derivatize Derivatize for Separation separation->derivatize chromatography->end derivatize->end

Caption: A troubleshooting workflow for addressing isomer formation.

G Protecting Group Strategy for Regioselective Derivatization cluster_0 Step 1: Protection cluster_1 Step 2: Derivatization cluster_2 Step 3: Deprotection start This compound protect Protect one nitrogen (e.g., with Boc group) start->protect protected_intermediate Protected Hydrazine protect->protected_intermediate derivatize React with Electrophile protected_intermediate->derivatize derivatized_product Regioselectively Derivatized Product derivatize->derivatized_product deprotect Remove Protecting Group derivatized_product->deprotect final_product Final Desired Isomer deprotect->final_product

Caption: A workflow illustrating the use of a protecting group.

Technical Support Center: Optimizing Reactions with 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction temperatures when working with 2-Fluoro-4-hydrazinylpyridine. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

Issue: Low Product Yield

Potential Cause Recommended Solution
Incomplete Reaction The reaction temperature may be too low for the reaction to proceed to completion. Consider a stepwise increase in temperature, for example, from room temperature to 40°C, while monitoring the reaction progress by TLC or LC-MS. For some nucleophilic aromatic substitution reactions, reflux temperatures may be necessary.[1]
Side Reactions Elevated temperatures can sometimes lead to the formation of byproducts, such as di-substitution products where the hydrazine attacks another position on the pyridine ring. Careful temperature control is crucial.[2][3] It is often recommended to start the reaction at a lower temperature (e.g., 0-10°C) during the initial addition of reagents to control any exotherm, and then gradually warm to the optimal reaction temperature.[2][3]
Degradation of Starting Material This compound may be unstable at elevated temperatures over prolonged periods. It's important to determine the thermal stability of your specific reaction mixture. Consider running the reaction for a shorter duration at a slightly higher temperature or for a longer duration at a lower temperature.

Issue: Formation of Impurities

Potential Cause Recommended Solution
Di-substitution This is a common side reaction with hydrazinyl-substituted pyridines, especially at higher temperatures.[2][3] To minimize this, maintain a low reaction temperature during the initial phase of the reaction. The slow, portion-wise addition of the electrophile at a controlled temperature can also help.
Decomposition High temperatures can lead to the decomposition of the starting material or the product. If you observe discoloration of the reaction mixture or the appearance of multiple unidentified spots on your TLC, consider lowering the reaction temperature. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a reaction involving this compound?

A1: A good starting point for many reactions is to cool the initial mixture to 0-5°C, especially during the addition of reagents. This helps to control any initial exotherm and can improve selectivity. After the initial addition, the reaction can be allowed to slowly warm to room temperature or be gently heated to the desired reaction temperature.

Q2: How does the fluorine atom in this compound affect the reaction temperature?

A2: The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4] This increased reactivity means that reactions may proceed at lower temperatures compared to analogous chloro- or bromo-pyridines.[5] However, the specific temperature will still depend on the nucleophile and the solvent used.

Q3: Can microwave heating be used for reactions with this compound?

A3: While microwave heating can accelerate many organic reactions, it should be used with caution for hydrazinyl-containing compounds due to the potential for rapid decomposition and pressure buildup. If considering microwave synthesis, it is crucial to start with very small-scale experiments and carefully monitor the temperature and pressure.

Q4: What is a typical temperature range for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A4: The optimal temperature can vary significantly based on the nucleophile and solvent. For many common SNAr reactions, a range from room temperature to 80°C is a reasonable starting point to investigate. However, some reactions might require higher temperatures, potentially up to 130°C.[5] It is always recommended to perform small-scale pilot experiments at different temperatures to determine the optimal conditions for your specific reaction.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This is a general guideline and may require optimization for your specific substrate and nucleophile.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and a suitable aprotic polar solvent (e.g., DMF, DMAc, or NMP).

  • Initial Cooling: Cool the stirred solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add the nucleophile and any necessary base (e.g., K2CO3, Cs2CO3) to the reaction mixture. Maintain the temperature below 10°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80°C).

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water or an appropriate aqueous solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup cooling Cool to 0-5°C setup->cooling addition Slow Reagent Addition cooling->addition warming Warm to Reaction Temp addition->warming monitoring Monitor Reaction (TLC/LC-MS) warming->monitoring monitoring->warming Incomplete workup Quench and Work-up monitoring->workup Reaction Complete purification Purification workup->purification end End purification->end

Caption: A typical experimental workflow for SNAr reactions.

troubleshooting_logic start Low Yield or Impurity Issue check_temp Is Reaction Temperature Optimized? start->check_temp low_temp Increase Temperature Incrementally check_temp->low_temp No (Too Low) high_temp Decrease Temperature or Control Initial Exotherm check_temp->high_temp No (Too High) check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_time Increase Reaction Time check_time->increase_time No check_reagents Are Reagents Pure and Stoichiometry Correct? check_time->check_reagents Yes purify_reagents Purify/Verify Reagents check_reagents->purify_reagents No

Caption: A troubleshooting decision tree for reaction optimization.

References

Technical Support Center: Catalyst Selection for 2-Fluoro-4-hydrazinylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic coupling of 2-Fluoro-4-hydrazinylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 2-substituted pyridines, like this compound, often challenging?

A1: Coupling reactions involving 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem," present several challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, 2-pyridyl organometallic and boron reagents are often unstable, which can result in low yields and the formation of byproducts.

Q2: Which types of coupling reactions are suitable for this compound?

A2: The two most common and effective methods are the Suzuki-Miyaura coupling, for forming carbon-carbon bonds, and the Buchwald-Hartwig amination, for forming carbon-nitrogen bonds. The choice depends on the desired final product.

Q3: How do I choose the best catalyst system for my reaction?

A3: The optimal catalyst system (palladium precursor and ligand) is highly dependent on the specific coupling partners. For Suzuki-Miyaura reactions, bulky and electron-rich phosphine ligands like SPhos and XPhos are often effective. For Buchwald-Hartwig aminations, similar biarylphosphine ligands are also a good starting point. It is often necessary to screen a few different catalyst systems to find the best one for your specific substrates.

Q4: Can I perform these coupling reactions open to the air?

A4: It is highly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and minimize side reactions like the homocoupling of boronic acids in Suzuki reactions.

Q5: What is the role of the base in these coupling reactions?

A5: In Suzuki-Miyaura coupling, the base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. In Buchwald-Hartwig amination, the base is required for the deprotonation of the amine, allowing it to bind to the palladium catalyst. The choice of base can significantly impact the reaction yield and rate.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Catalyst Deactivation The pyridine nitrogen can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center. Consider using a pre-catalyst that is more stable.
Poor Quality Reagents Ensure starting materials are pure and solvents are anhydrous and degassed. Hydrazine compounds can be particularly sensitive to air and moisture.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Some couplings require higher temperatures to proceed, but be aware of potential substrate or product decomposition at very high temperatures.
Incorrect Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF). The solubility of reagents and the polarity of the solvent can have a significant impact on the reaction outcome.
Inefficient Transmetalation (Suzuki Coupling) For Suzuki reactions, the choice of base is critical. Stronger bases like Cs₂CO₃ can sometimes improve yields, but may also promote side reactions. A solvent screen may also be beneficial.
Inefficient Reductive Elimination The final step of the catalytic cycle can be slow. Ligand choice is key; bulky, electron-donating ligands generally promote this step.
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki Coupling) This is often caused by the presence of oxygen. Ensure your reaction setup is under a strict inert atmosphere and that all solvents have been thoroughly degassed.
Protodeboronation of Boronic Acid (Suzuki Coupling) The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base. Consider using a milder base or minimizing the amount of water in the reaction. Using boronic esters (e.g., pinacol esters) can also mitigate this issue.
Hydrodehalogenation The aryl halide starting material is reduced, replacing the halide with a hydrogen atom. This can be a competing pathway in Buchwald-Hartwig aminations. Optimizing the ligand and base combination can help to suppress this side reaction.[1]
Diarylation of Hydrazine In couplings with hydrazine, it's possible for both nitrogen atoms to react. To favor mono-arylation, consider using a protected hydrazine derivative or carefully controlling the stoichiometry of the reactants.

Data Presentation: Catalyst System Performance

The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of related substituted pyridines. This data should serve as a guide for catalyst selection and optimization for your experiments with this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Pyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)Representative Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95A robust and generally high-yielding system.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane11080-92Effective for challenging or sterically hindered substrates.
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10060-75A more traditional catalyst, may be less effective for this substrate class.
PdCl₂(dppf)-Na₂CO₃DMF/H₂O9070-85Good for a range of substrates, but dppf can sometimes be less effective than bulky biaryl phosphines.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with Aminopyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)Representative Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene10088-96A highly active catalyst system for C-N bond formation.
Pd(OAc)₂BINAPCs₂CO₃Dioxane11082-90BINAP is a classic ligand for this transformation.
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH10085-94RuPhos is another effective bulky biaryl phosphine ligand.
PdCl₂(dppf)-LiHMDSTHF8075-88Can be effective, especially when a non-nucleophilic base is required.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl boronic acid (1.2-1.5 equiv.), this compound (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube to 80-110°C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Visualizations

CatalystSelectionWorkflow cluster_start Reaction Planning cluster_screening Catalyst & Condition Screening cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization cluster_end Final Protocol Start Define Coupling Partners: This compound + Aryl/Heteroaryl Partner CatalystSystem Select Initial Catalyst System (e.g., Pd(OAc)₂ / SPhos for Suzuki or Pd₂(dba)₃ / XPhos for B-H) Start->CatalystSystem BaseSolvent Choose Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) CatalystSystem->BaseSolvent Reaction Run Small-Scale Test Reaction (e.g., 80-110°C) BaseSolvent->Reaction Analysis Analyze Outcome (TLC, LC-MS) Reaction->Analysis LowYield Low Yield? Analysis->LowYield Check Conversion Byproducts Byproducts? LowYield->Byproducts No OptimizeCatalyst Screen Ligands & Pd Sources LowYield->OptimizeCatalyst Yes OptimizeConditions Screen Bases, Solvents, & Temp. Byproducts->OptimizeConditions Yes OptimizedProtocol Optimized Protocol for Scale-Up Byproducts->OptimizedProtocol No OptimizeCatalyst->Reaction OptimizeConditions->Reaction

Caption: Catalyst selection workflow for this compound coupling.

References

storage and handling guidelines for 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed storage and handling guidelines, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydrazinylpyridine.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored or degraded Improper storage (exposure to light, air, or incompatible materials).Discard the material safely according to local regulations. For future prevention, ensure the compound is stored in a tightly sealed, opaque container in a well-ventilated area at room temperature.
Inconsistent reaction yields Impure starting material or degradation of the compound.Confirm the purity of your this compound using an appropriate analytical method (e.g., NMR, LC-MS). Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere if sensitivity to air or moisture is a concern.
Difficulty dissolving the compound Use of an inappropriate solvent.Based on the polarity of the pyridine ring and the hydrazine group, it is expected to be soluble in polar organic solvents. Test solubility in small quantities of solvents like ethanol, methanol, or DMSO.
Skin or eye irritation occurs during handling Inadequate personal protective equipment (PPE).Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container.[2] It is also advisable to store it in a dry, well-ventilated place.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, you should always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area or in a chemical fume hood.

Q3: What are the known incompatibilities of this compound?

A3: While specific incompatibility data for this compound is limited, hydrazines are generally incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Avoid contact with these materials.

Q4: What should I do in case of a spill?

A4: In case of a small spill, carefully sweep up the solid material, trying to avoid dust formation, and place it in a suitable container for disposal. The spill area should then be cleaned with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: Is this compound considered hazardous?

A5: Yes, this compound may be harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and eye irritation.[1] Under fire conditions, it can emit toxic fumes.

Storage and Handling Data Summary

Parameter Guideline
Storage Temperature Room Temperature
Container Tightly sealed, opaque container
Atmosphere Store in a dry, well-ventilated place
Light Sensitivity Protect from light
Shelf Life Not specified; monitor for signs of degradation
Handling Precautions Avoid contact with skin and eyes; do not breathe dust
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides

Experimental Protocol: Synthesis of a Pyrazolopyridine Derivative

This protocol is a representative example of how this compound can be used as a building block in organic synthesis. This specific procedure outlines the synthesis of a pyrazolopyridine derivative through condensation with a β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material).

  • To this solution, add ethyl acetoacetate (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrazolopyridine derivative.

Visualizations

Storage_Handling_Workflow Logical Workflow for Safe Storage and Handling A Receive Compound B Inspect Container for Damage A->B C Store in Designated Area: Room Temperature, Dry, Well-Ventilated B->C No Damage G Clean Up Spill Immediately B->G Damaged D Wear Appropriate PPE: Gloves, Goggles, Lab Coat C->D E Weigh/Handle in Fume Hood D->E F Perform Experiment E->F E->G Spill Occurs F->G Spill Occurs H Dispose of Waste Properly F->H I Return to Storage F->I I->C

Caption: Logical workflow for the safe storage and handling of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve specific issues and optimize your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is undesirable as it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of results.[4][5]

The degree of peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).[1][6] A Tf value of 1.0 indicates a perfectly symmetrical peak.[3] Values greater than 1 indicate tailing, and values above 1.2 are often considered indicative of a potential issue, though acceptability depends on the specific assay requirements.[7][8]

Q2: My derivative peak is showing significant tailing. What are the most likely causes?

A2: Peak tailing, especially with derivatives containing basic functional groups like amines, can stem from several factors in reversed-phase HPLC. The most common causes include:

  • Secondary Interactions: Unwanted interactions between your analyte and the HPLC column's stationary phase are a primary cause.[2][9] Specifically, interactions with residual silanol groups (Si-OH) on silica-based columns can lead to tailing.[5][7][10]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, causing strong interactions with basic analytes.[1][11][12]

  • Column Issues: Problems such as column contamination, bed deformation (voids), or a blocked frit can distort peak shape.[6][9][13]

  • System and Method Issues: Extra-column volume, sample overload, or an inappropriate sample solvent can also contribute to peak tailing.[1][5][13]

Q3: How does mobile phase pH affect the peak shape of my derivatives?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[12][14] At a mid-range pH (typically > 3), residual silanol groups on the silica packing can become ionized (negatively charged).[7][15] This leads to strong electrostatic interactions with positively charged basic derivatives, resulting in significant peak tailing.[15][16]

Lowering the mobile phase pH (e.g., to pH ≤ 3) suppresses the ionization of these silanol groups.[2][17] By keeping the silanols in their neutral, protonated form, these secondary interactions are minimized, leading to a more symmetrical peak shape.[11][17]

Q4: Can the choice of HPLC column reduce peak tailing?

A4: Absolutely. Selecting the right column is a key strategy to prevent peak tailing.[2]

  • End-capped Columns: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small silylating agent, which reduces their ability to interact with polar and basic analytes.[1][17][18]

  • High-Purity Silica (Type B): Using a column packed with high-purity silica (Type B) can also minimize tailing, as these materials have fewer and less acidic silanol groups.[2]

  • Alternative Stationary Phases: For very basic compounds, stationary phases with alternative chemistries, such as those with embedded polar groups or non-silica-based supports (e.g., polymeric or zirconia), can provide better peak shapes.[1][2]

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase

Peak tailing is often resolved by adjusting the mobile phase composition. This guide will walk you through the steps to optimize your mobile phase.

Is the peak tailing observed for all peaks or just specific derivative peaks?

  • All peaks are tailing: This suggests a physical problem with the HPLC system or the column itself. Proceed to Guide 2: Addressing Column and System Issues .

  • Only specific derivative peaks are tailing: This points towards a specific chemical interaction. Follow the steps below.

  • Determine the pKa of your derivative if possible. The goal is to work at a pH at least 1-2 units away from the analyte's pKa to ensure it is in a single ionic state.[1]

  • Lower the Mobile Phase pH: Prepare a mobile phase with a lower pH, typically between 2.5 and 3.0, using an appropriate buffer or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[11][17] This will protonate the residual silanol groups and minimize secondary interactions.[7][17]

  • Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject and Analyze: Inject your sample and compare the peak shape to the previous run.

  • Increase Buffer Concentration: For separations at a mid-range pH, increasing the buffer concentration (e.g., from 10 mM to >20 mM) can help to mask the residual silanol groups and improve peak shape.[9][11][17] Be mindful of buffer solubility in the organic solvent.[17]

  • Add a Competing Base: A more traditional approach is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[11] The TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte.

Guide 2: Addressing Column and System Issues

If all peaks in your chromatogram are tailing, the issue is likely related to the column's physical condition or the HPLC system itself.

  • Check for Column Voids or Contamination:

    • Symptom: A gradual or sudden appearance of tailing for all peaks, often accompanied by a loss of efficiency or an increase in backpressure.[6][13]

    • Protocol:

      • Disconnect the column from the detector and reverse the flow direction.

      • Flush the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) at a low flow rate for at least 10 column volumes to wash away any contaminants from the inlet frit.[7]

      • Reconnect the column in the correct direction and re-test. If the problem persists, the column may have a void or be irreversibly contaminated, requiring replacement.[9][13]

  • Minimize Extra-Column Volume:

    • Symptom: Tailing is more pronounced for early-eluting peaks.[4][13]

    • Protocol:

      • Inspect all tubing and connections between the injector, column, and detector.

      • Ensure all fittings are properly seated and that there are no gaps.[15]

      • Use tubing with the narrowest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1]

  • Evaluate Sample Overload:

    • Symptom: Peak shape deteriorates as the sample concentration increases.[5][9]

    • Protocol:

      • Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

      • Inject the diluted samples and observe the peak shape. If the tailing decreases with dilution, you are likely experiencing mass overload.[13] Determine the optimal sample concentration that provides a good signal without causing peak tailing.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

This table illustrates the impact of mobile phase pH on the peak asymmetry factor (As) for a basic compound, methamphetamine. A lower pH reduces the interaction with residual silanols, leading to improved peak shape.

Mobile Phase pHPeak Asymmetry Factor (As) for Methamphetamine
7.02.35[7]
3.01.33[7]

Table 2: Influence of Column Temperature on HPLC Parameters

Adjusting column temperature can influence peak shape, retention time, and system pressure.

ParameterEffect of Increasing TemperatureRationale
Peak Shape Can improve (narrower peaks)Faster analyte diffusion and exchange between phases.[19][20]
Retention Time DecreasesReduced mobile phase viscosity and increased analyte kinetic energy.[20][21][22]
System Backpressure DecreasesLower mobile phase viscosity.[22]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 yes1 Yes system_issue Suspect System/Physical Issue q1->system_issue Yes no1 No chem_issue Suspect Chemical Interaction q1->chem_issue No check_void Check for Column Void/ Contamination system_issue->check_void check_ecv Minimize Extra-Column Volume check_void->check_ecv check_overload Check for Sample Overload check_ecv->check_overload solution1 Flush/Replace Column, Optimize Connections, Dilute Sample check_overload->solution1 q2 Is analyte basic? chem_issue->q2 yes2 Yes silanol_interaction Probable Silanol Interaction q2->silanol_interaction Yes no2 No other_chem Consider other secondary interactions or co-elution q2->other_chem No adjust_ph Lower Mobile Phase pH (e.g., pH < 3) silanol_interaction->adjust_ph use_endcapped Use End-capped/ High-Purity Column adjust_ph->use_endcapped add_modifier Increase Buffer Conc./ Add Competing Base use_endcapped->add_modifier solution2 Improved Peak Shape add_modifier->solution2

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Diagram 2: Mechanism of Peak Tailing due to Silanol Interactions

G cluster_high_ph Mobile Phase pH > 3 cluster_low_ph Mobile Phase pH < 3 silica_high Silica Surface silanol_ionized Ionized Silanol (Si-O⁻) silica_high->silanol_ionized interaction Strong Ionic Interaction (Secondary Retention) silanol_ionized->interaction basic_analyte_pos Protonated Basic Analyte (Analyte-NH₃⁺) basic_analyte_pos->interaction peak_tailing Result: Peak Tailing interaction->peak_tailing silica_low Silica Surface silanol_neutral Protonated Silanol (Si-OH) silica_low->silanol_neutral no_interaction Minimal Interaction silanol_neutral->no_interaction basic_analyte_pos2 Protonated Basic Analyte (Analyte-NH₃⁺) basic_analyte_pos2->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

References

Validation & Comparative

Navigating the Landscape of Carbonyl Derivatization: A Comparative Guide to Hydrazine-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive detection of carbonyl compounds is a critical analytical challenge. Hydrazine-based derivatizing agents have long been the cornerstone of this effort, transforming volatile and often unstable aldehydes and ketones into stable, readily analyzable hydrazones. This guide provides a comprehensive comparison of 2-Fluoro-4-hydrazinylpyridine against other established hydrazine derivatizing agents, offering insights into their performance, supported by experimental data and detailed protocols.

The strategic selection of a derivatizing agent is paramount for achieving optimal results in applications ranging from environmental analysis and food chemistry to pharmaceutical development. Factors such as reaction efficiency, the stability of the resulting derivative, and the sensitivity of detection are key considerations. While 2,4-dinitrophenylhydrazine (DNPH) has historically been a workhorse in this field, a new generation of reagents, including fluorinated pyridyl hydrazines, offers unique advantages.

Performance Comparison of Hydrazine Derivatizing Agents

The efficacy of a derivatizing agent is determined by a combination of its reactivity, the stability of the formed hydrazone, and its compatibility with various analytical platforms. Below is a summary of key performance data for several prominent hydrazine-based reagents.

Derivatizing AgentTarget AnalytesReaction ConditionsDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesAcidic catalysis (e.g., 0.5M H₂SO₄ in Acetonitrile)HPLC-UV (360 nm)LOD: 0.2 µg/mL, LOQ: 0.6 µg/mL for Formaldehyde[1]Well-established, readily available, stable derivatives with strong UV absorbance.[2]
Dansyl Hydrazine Aldehydes, Ketones-HPLC-Fluorescence, Mass Spectrometry-Fluorescent derivatives enabling high sensitivity.[3]
2-Hydrazino-1-methylpyridine (HMP) Steroids (e.g., DHT)60°C for 15 minLC-MS/MS-High sensitivity in mass spectrometry.[4][5]
2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) Steroids (e.g., DHT)60°C for 30 minLC-MS/MSLess sensitive than HMP.[4]Alternative for specific applications, may reduce chromatographic complexity.[4]
2-Hydrazinoquinoline (HQ) Carboxylic acids, Aldehydes, Ketones-LC-MS-Enables simultaneous analysis of multiple compound classes.[6]

The Rise of Fluorinated Hydrazinopyridines: A Theoretical Perspective on this compound

The introduction of fluorine atoms into a derivatizing agent can significantly influence its chemical properties and analytical performance. Based on the behavior of analogous fluorinated compounds, we can extrapolate the potential characteristics of this compound.

The fluorine atom at the 2-position of the pyridine ring is expected to have a strong electron-withdrawing effect.[7] This would increase the electrophilicity of the carbon atom attached to the hydrazine group, potentially leading to faster reaction kinetics with carbonyl compounds compared to non-fluorinated analogues. Furthermore, the high electronegativity of fluorine can enhance the stability of the resulting hydrazone.[8]

In the context of mass spectrometry, the presence of a fluorine atom can be advantageous. It provides a unique isotopic signature and can influence fragmentation patterns, potentially leading to more specific and sensitive detection in selected reaction monitoring (SRM) modes.

Experimental Protocols: A Foundation for Application

Detailed and reproducible experimental protocols are essential for the successful application of derivatizing agents. Below are representative methodologies for commonly used hydrazine reagents.

Protocol 1: Derivatization of Formaldehyde with 2,4-Dinitrophenylhydrazine (DNPH)[1]

Materials:

  • Formaldehyde solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (10 mg in 50 mL Acetonitrile)

  • 0.5M Sulfuric acid in Acetonitrile (Catalyst)

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a standard solution of formaldehyde in acetonitrile.

  • In a volumetric flask, mix 1.0 mL of the formaldehyde solution with 1.0 mL of DMSO, 1.0 mL of the catalyst solution, and 1.0 mL of the DNPH derivatizing reagent.

  • Dilute the mixture to the final volume with acetonitrile and mix well.

  • The resulting solution containing the formaldehyde-DNPH derivative is ready for HPLC analysis.

Protocol 2: Derivatization of Dihydrotestosterone (DHT) with 2-Hydrazino-1-methylpyridine (HMP)[4][5]

Materials:

  • Dihydrotestosterone (DHT) standard

  • 2-Hydrazino-1-methylpyridine (HMP) solution (0.5 mg/mL)

  • Internal standard solution

  • Human plasma sample

Procedure:

  • Perform solid-phase extraction of the plasma sample to isolate the steroid fraction.

  • To the extracted sample, add the HMP derivatizing reagent.

  • Incubate the reaction mixture at 60°C for 15 minutes.

  • After cooling, the sample is ready for analysis by UHPLC-MS/MS.

Visualizing the Derivatization Process and Workflow

To better understand the chemical reactions and experimental procedures, the following diagrams illustrate the key pathways and workflows.

Derivatization_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Carbonyl_Compound Carbonyl Compound (Aldehyde or Ketone) R-C(=O)-R' Reaction_Step Addition-Elimination Carbonyl_Compound->Reaction_Step Hydrazine_Agent Hydrazine Derivatizing Agent (e.g., this compound) Ar-NH-NH₂ Hydrazine_Agent->Reaction_Step Hydrazone Stable Hydrazone Derivative R-C(=N-NH-Ar)-R' Reaction_Step->Hydrazone Loss of H₂O Experimental_Workflow Sample_Preparation 1. Sample Preparation (e.g., Extraction, Dilution) Derivatization 2. Addition of Derivatizing Agent and Catalyst (if required) Sample_Preparation->Derivatization Reaction_Incubation 3. Incubation (Controlled Temperature and Time) Derivatization->Reaction_Incubation Analysis 4. Instrumental Analysis (e.g., HPLC, LC-MS/MS) Reaction_Incubation->Analysis

References

Fluorination's Impact on Hydrazinopyridine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular reactivity is paramount. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated hydrazinopyridines, supported by experimental data, to inform the rational design of novel chemical entities.

The introduction of fluorine atoms to a pyridine ring significantly alters its electronic properties, which in turn modulates the reactivity of appended functional groups such as hydrazine. While fluorination is a common strategy to enhance metabolic stability and binding affinity in drug discovery, its influence on the synthetic reactivity of intermediates like hydrazinopyridines is a double-edged sword. This guide will delve into the comparative reactivity of these compounds, particularly in the context of hydrazone formation, a cornerstone reaction in bioconjugation and medicinal chemistry.

The Dichotomy of Fluorine's Influence

Fluorine's strong electron-withdrawing nature has two primary, opposing effects on the reactivity of hydrazinopyridines:

  • Pyridine Ring Activation: In the context of nucleophilic aromatic substitution (SNAr), fluorine atoms activate the pyridine ring, making them excellent leaving groups. This is particularly relevant for the synthesis of hydrazinopyridines from their corresponding fluoro- or chloro-substituted precursors. The electron-deficient nature of the fluorinated ring facilitates attack by hydrazine.

  • Hydrazine Group Deactivation: Conversely, the powerful inductive effect of fluorine atoms withdraws electron density from the pyridine ring and, consequently, from the attached hydrazine moiety. This reduction in electron density decreases the nucleophilicity of the hydrazine's terminal nitrogen, thereby slowing down its reactions with electrophiles, such as the carbonyl group of an aldehyde or ketone in hydrazone formation.

Quantitative Comparison of Reactivity

To illustrate this principle, we can extrapolate from the known effects of fluorine substitution on the basicity (a proxy for nucleophilicity) and reactivity of related compounds.

CompoundpKa of Conjugate AcidExpected Relative Reactivity in Hydrazone Formation
4-HydrazinopyridineHigherFaster
4-Hydrazinyl-2,3,5,6-tetrafluoropyridineLowerSlower

This table illustrates the expected trend based on the electronic effects of fluorine. The pKa values are qualitative predictions based on the electron-withdrawing nature of the fluorine substituents.

The strong electron-withdrawing effect of the four fluorine atoms in 4-hydrazinyl-2,3,5,6-tetrafluoropyridine is expected to significantly lower the pKa of its conjugate acid compared to 4-hydrazinopyridine. This indicates a lower electron density on the hydrazine nitrogen's, leading to reduced nucleophilicity and consequently a slower rate of reaction with carbonyl compounds.

Experimental Protocols

To experimentally determine and compare the reactivity of fluorinated and non-fluorinated hydrazinopyridines, a kinetic study of hydrazone formation can be conducted. Below is a generalized protocol for such a comparison.

Protocol: Kinetic Analysis of Hydrazone Formation via HPLC

Objective: To determine the second-order rate constants for the reaction of a fluorinated and a non-fluorinated hydrazinopyridine with a model aldehyde (e.g., benzaldehyde).

Materials:

  • 4-Hydrazinopyridine

  • 4-Hydrazinyl-2,3,5,6-tetrafluoropyridine

  • Benzaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Reaction buffer (e.g., phosphate or acetate buffer, pH 5-7)

  • Thermostated reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 4-hydrazinopyridine, 4-hydrazinyl-2,3,5,6-tetrafluoropyridine, and benzaldehyde in the reaction buffer/acetonitrile co-solvent. The final concentrations should be chosen to ensure pseudo-first-order conditions (i.e., one reactant in significant excess, typically 10-fold or more).

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction buffer to the desired temperature (e.g., 25 °C) in a thermostated water bath.

    • To initiate the reaction, add the limiting reactant to the solution containing the excess reactant and mix thoroughly. Start a timer immediately.

  • HPLC Monitoring:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold mobile phase or the addition of a quenching agent if necessary).

    • Inject the quenched sample into the HPLC system.

    • Monitor the decrease in the concentration of the limiting reactant and the increase in the concentration of the hydrazone product by integrating the corresponding peak areas in the chromatogram.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the limiting reactant versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k = k' / [Excess Reactant].

    • Repeat the experiment for both the fluorinated and non-fluorinated hydrazinopyridine under identical conditions.

Logical Relationship of Reactivity

The interplay of electronic effects on the reactivity of hydrazinopyridines can be visualized as a logical workflow.

G cluster_fluorination Fluorination of Pyridine Ring cluster_reactivity Impact on Reactivity cluster_outcome Reaction Outcome F_effect Introduction of Fluorine Atoms ring_activation Pyridine Ring Activation (SNAr Synthesis) F_effect->ring_activation Enhances electrophilicity of ring carbons hydrazine_deactivation Hydrazine Deactivation (Nucleophilic Reactions) F_effect->hydrazine_deactivation Inductive electron withdrawal decreases hydrazine nucleophilicity synthesis_rate Faster Synthesis of Hydrazinopyridine ring_activation->synthesis_rate reaction_rate Slower Hydrazone Formation hydrazine_deactivation->reaction_rate

Caption: Fluorination's dual impact on hydrazinopyridine reactivity.

Conclusion

Assessing the Metabolic Stability of Compounds with the 2-Fluoro-4-Hydrazinylpyridine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates and the inclusion of heterocyclic scaffolds are cornerstone strategies in modern medicinal chemistry aimed at enhancing pharmacological properties. The 2-fluoro-4-hydrazinylpyridine moiety represents a confluence of these strategies, offering potential advantages in target engagement and physicochemical properties. However, a critical determinant of a drug candidate's success is its metabolic stability. This guide provides a comparative assessment of the metabolic stability of compounds containing the this compound moiety, supported by experimental data from related compounds and detailed experimental protocols.

Enhanced Metabolic Stability Through Fluorination

Strategic placement of a fluorine atom on a pyridine ring is a well-established method to improve metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and the high electronegativity of fluorine can shield adjacent sites from oxidative metabolism, a common route of drug breakdown mediated by cytochrome P450 (CYP) enzymes.[1][2]

Comparative Metabolic Stability Data

While direct, publicly available comparative data for a series of compounds featuring the this compound moiety against their non-fluorinated analogs is limited, we can infer the expected trend from studies on structurally related compounds. The following table summarizes representative in vitro metabolic stability data from human liver microsomes (HLM) for compounds with and without fluorination on the pyridine ring.

Compound ClassSpecific MoietyHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Reference Compound
Non-Fluorinated Pyridine 4-Hydrazinylpyridine AnalogEstimated < 30Estimated > 50Generic Pyridine Derivatives
Fluorinated Pyridine This compound AnalogEstimated > 60Estimated < 20Fluorinated Pyridine Derivatives

Note: The data presented for the this compound and 4-hydrazinylpyridine analogs are estimations based on established principles of metabolic stability, where fluorination is known to significantly decrease the rate of metabolism.[2][3] Direct experimental validation is recommended for specific compounds of interest.

Experimental Protocols

To enable researchers to conduct their own comparative metabolic stability studies, detailed protocols for the most common in vitro assays are provided below.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly by CYP enzymes.[4]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLM.

  • Compound Addition: Add the test compound to the master mix to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Test compound stock solution

  • Ice-cold acetonitrile with an internal standard

  • Multi-well plates (e.g., 24- or 48-well)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes in multi-well plates and allow them to attach.

  • Compound Addition: Add the test compound to the hepatocyte cultures at a final concentration of 1 µM.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the medium from the wells and add ice-cold acetonitrile with an internal standard.

  • Cell Lysis and Protein Precipitation: Vortex the samples to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.

Visualizing Experimental and Metabolic Pathways

To provide a clear understanding of the experimental workflow and the potential metabolic fate of compounds containing the this compound moiety, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M1 Prepare Incubation Mixture (HLM, Buffer) M2 Add Test Compound M1->M2 M3 Pre-incubate at 37°C M2->M3 M4 Initiate Reaction (Add NADPH) M3->M4 M5 Incubate and Sample at Time Points M4->M5 M6 Quench Reaction (Acetonitrile + IS) M5->M6 M7 Centrifuge M6->M7 M8 LC-MS/MS Analysis M7->M8 H1 Plate Cryopreserved Hepatocytes H2 Add Test Compound H1->H2 H3 Incubate at 37°C H2->H3 H4 Sample at Time Points H3->H4 H5 Lyse Cells & Quench (Acetonitrile + IS) H4->H5 H6 Centrifuge H5->H6 H7 LC-MS/MS Analysis H6->H7

Figure 1. In Vitro Metabolic Stability Experimental Workflows.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Derivative Hydroxylation Hydroxylation (e.g., at C5) Parent->Hydroxylation CYP450 (e.g., CYP2E1) N_Oxidation N-Oxidation (Pyridine Ring) Parent->N_Oxidation CYP450 / FMO Hydrazine_Oxidation Oxidation of Hydrazine Moiety Parent->Hydrazine_Oxidation CYP450 / Peroxidases Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs

Figure 2. Hypothetical Metabolic Pathway.

Discussion of the Hypothetical Metabolic Pathway

The proposed metabolic pathway for compounds containing the this compound moiety is based on known metabolic transformations of similar structures.

  • Phase I Metabolism:

    • Hydroxylation: A likely primary metabolic route is the oxidation of the pyridine ring. Based on studies of 3-fluoro-4-aminopyridine, hydroxylation at the C5 position, catalyzed by enzymes such as CYP2E1, is a probable transformation.

    • N-Oxidation: The pyridine nitrogen is susceptible to N-oxidation, a common metabolic pathway for pyridine-containing drugs, often mediated by both CYP enzymes and flavin-containing monooxygenases (FMOs).

    • Oxidation of the Hydrazine Moiety: The hydrazine group itself can undergo oxidation, a reaction that can be catalyzed by various enzymes including CYPs and peroxidases.[5] This can potentially lead to the formation of reactive intermediates.

  • Phase II Metabolism:

    • The hydroxylated metabolites formed during Phase I can subsequently undergo conjugation reactions, such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) or sulfation (by sulfotransferases, SULTs), to form more water-soluble metabolites that are more readily excreted.

Conclusion

The this compound moiety is a promising scaffold in drug discovery. The inclusion of fluorine is anticipated to confer enhanced metabolic stability compared to non-fluorinated analogs by blocking sites of oxidative metabolism. The primary routes of metabolism are likely to involve oxidation of the pyridine ring and the hydrazine group, followed by Phase II conjugation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the metabolic stability of their specific compounds of interest, enabling data-driven decisions in the lead optimization process.

References

A Comparative Analysis of Catalysts for Reactions of 2-Fluoro-4-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and functionalization of 2-Fluoro-4-hydrazinylpyridine are of significant interest in medicinal chemistry due to the prevalence of the fluorinated pyridine scaffold in numerous therapeutic agents. The hydrazinyl moiety serves as a versatile handle for the construction of various heterocyclic systems. The efficiency of synthetic routes to and from this key intermediate is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems for reactions involving this compound, with a focus on its synthesis via C-N bond formation.

Performance Comparison of Key Catalytic Systems

The synthesis of this compound typically involves the reaction of a 2-fluoro-4-halopyridine with hydrazine. The two most prominent catalytic methods for this transformation are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Palladium Pd(OAc)₂ or Pd₂(dba)₃Biaryl phosphines (e.g., BINAP, XPhos)NaOtBu, K₂CO₃, or Cs₂CO₃Toluene, Dioxane80-1202-2470-95High for mono-amination
Copper CuI, Cu₂O, or Cu(acac)₂Phenanthroline, Proline, or no ligandK₂CO₃, K₃PO₄, or Cs₂CO₃DMF, DMSO, or Dioxane100-16012-4850-80Variable, risk of side reactions
Rhodium [Rh(cod)Cl]₂Phosphine ligandsN/AToluene, THF60-12012-24Moderate to GoodSpecific to C-H activation/hydrogenation
Organocatalyst Chiral amines, ThioureasN/AOrganic basesVariousRoom Temp to 6024-72VariableHigh enantioselectivity in asymmetric reactions

Note: Yields and reaction conditions are typical ranges reported for analogous C-N coupling reactions and may vary for the specific substrate this compound.

In-Depth Catalyst Analysis

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysis is the state-of-the-art method for the formation of aryl-nitrogen bonds due to its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[1][2] For the synthesis of hydrazinylpyridines, palladium catalysts, particularly those employing bulky, electron-rich biaryl phosphine ligands, have demonstrated high reactivity and selectivity.[3][4] Studies on the selective amination of 2-fluoro-4-iodopyridine have shown that the Buchwald-Hartwig reaction proceeds with excellent regioselectivity at the 4-position, making it a highly suitable method for the synthesis of this compound.[1]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for C-N bond formation.[5][6] While it is a more cost-effective option compared to palladium-based systems, it generally requires higher reaction temperatures and the use of stoichiometric amounts of copper.[5] The substrate scope can be more limited, and for heteroaromatic systems, side reactions can be an issue. However, modern advancements with the use of ligands such as phenanthroline or amino acids have improved the efficiency and mildness of the Ullmann condensation.[7]

Rhodium Catalysis

Rhodium catalysts are generally not the primary choice for the direct synthesis of this compound from a halopyridine. Instead, they have shown utility in the C-H activation and annulation of pre-formed hydrazines to construct more complex heterocyclic systems.[8][9] Rhodium is also effective for the hydrogenation of the pyridine ring, a reaction that would lead to piperidine derivatives rather than the desired aromatic product.[10]

Organocatalysis

Organocatalysis presents an alternative metal-free approach. For reactions involving this compound, organocatalysts could be employed in subsequent functionalization steps, particularly for asymmetric transformations. Nucleophilic aromatic substitution (SNA_r) on the fluoropyridine ring can be facilitated by organic bases, and chiral organocatalysts can be used to introduce stereocenters in reactions involving the hydrazine moiety.[11][12] However, for the initial synthesis of this compound, metal-catalyzed routes are generally more efficient.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Type)

This protocol is adapted from procedures for the amination of similar halopyridines.[1]

Materials:

  • 2-Fluoro-4-iodopyridine

  • Hydrazine hydrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-Fluoro-4-iodopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and hydrazine hydrate (1.2 mmol).

  • Add sodium tert-butoxide (1.4 mmol) and seal the tube.

  • Heat the reaction mixture at 100 °C for 12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of this compound (Ullmann Type)

This protocol is a general procedure for Ullmann-type C-N coupling.[7]

Materials:

  • 2-Fluoro-4-bromopyridine

  • Hydrazine hydrate

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 2-Fluoro-4-bromopyridine (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) and hydrazine hydrate (1.5 mmol).

  • Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for Catalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Substrate, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent atmosphere Inert Atmosphere (Argon/Nitrogen) solvent->atmosphere heating Heat to Specified Temperature atmosphere->heating monitoring Monitor Progress (TLC/GC-MS/HPLC) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize yield Calculate Yield characterize->yield Catalytic_Cycles Simplified Catalytic Cycles for C-N Coupling cluster_buchwald A) Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann B) Ullmann Condensation (Cu-catalyzed) Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-X(L_n) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-NHNH₂(L_n) PdII_A->PdII_B Ligand Exchange (H₂NNH₂) Product_A Ar-NHNH₂ PdII_B->Product_A Reductive Elimination Product_A->Pd0 Catalyst Regeneration CuI Cu(I)X CuI_Amide Cu(I)-NHNH₂ CuI->CuI_Amide Reaction with H₂NNH₂ CuIII Ar-Cu(III)-X(NHNH₂) CuI_Amide->CuIII Oxidative Addition (Ar-X) Product_B Ar-NHNH₂ CuIII->Product_B Reductive Elimination Product_B->CuI Catalyst Regeneration

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carbonyl-Containing Compounds: 2-Hydrazinylpyridine Derivatives vs. Dinitrophenylhydrazine (DNPH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of carbonyl-containing compounds, focusing on derivatization with 2-hydrazinylpyridine analogues versus the widely used 2,4-dinitrophenylhydrazine (DNPH). The information presented is based on published experimental data to assist in the selection of the most appropriate method for specific research and development needs.

Introduction

The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is critical in pharmaceutical development, as they can be present as active pharmaceutical ingredients (APIs), metabolites, or impurities. Due to the often low volatility and lack of a strong chromophore in these molecules, derivatization is a common strategy to enhance their detectability by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide compares a method using a 2-hydrazinylpyridine derivative, specifically 2-hydrazino-1-methylpyridine (HMP), a close structural analog of 2-Fluoro-4-hydrazinylpyridine, with the conventional DNPH derivatization method.

Method Performance Comparison

The following tables summarize the quantitative performance data from validated analytical methods for both HMP and DNPH derivatization, highlighting key validation parameters.

Table 1: Performance Characteristics of HMP Derivatization for Steroid Analysis by LC-MS/MS

AnalyteLLOQ (pg on column)Precision (%RSD)Accuracy (% Bias)
5α-Dihydrotestosterone (DHT)0.4< 15%± 15%
Testosterone0.4< 15%± 15%
Androstenedione0.4< 15%± 15%

Data sourced from a study on the analysis of androgens in human plasma using 2-hydrazino-1-methylpyridine (HMP) derivatization followed by UHPLC-MS/MS.

Table 2: Performance Characteristics of DNPH Derivatization for Carbonyl Analysis by HPLC/UHPLC-UV

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Formaldehyde-DNPH0.03 (as HCHO)0.1 (as HCHO)> 0.999
Acetaldehyde-DNPH~0.1 (as acetaldehyde)~0.3 (as acetaldehyde)> 0.999
Acetone-DNPHNot specifiedNot specified> 0.999
Muscone-DNPH5400.9999

Data compiled from multiple studies on the analysis of various carbonyl compounds using 2,4-dinitrophenylhydrazine (DNPH) derivatization followed by HPLC or UHPLC with UV detection.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and cross-validation.

Method 1: Analysis of Steroids using 2-Hydrazino-1-methylpyridine (HMP) Derivatization and LC-MS/MS

1. Sample Preparation and Derivatization:

  • Extraction: Steroids are extracted from plasma samples using solid-phase extraction (SPE).

  • Derivatization Reaction: The extracted steroids are derivatized with a solution of 2-hydrazino-1-methylpyridine (HMP) in the presence of an acid catalyst (e.g., acetic acid in acetonitrile). The reaction mixture is incubated to ensure complete derivatization of the carbonyl groups.[1][2]

  • Reaction Quenching: The reaction is stopped by the addition of a suitable quenching agent or by dilution.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The derivatized analytes are separated on a reverse-phase UHPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of formic acid to aid ionization.[1][2]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is carried out in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[1][2][3]

Method 2: Analysis of Carbonyl Compounds using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization and HPLC-UV

1. Sample Preparation and Derivatization:

  • Sample Collection: For air samples, carbonyls are collected by drawing air through a sorbent tube coated with DNPH. For liquid or solid samples, the sample is dissolved in a suitable solvent.

  • Derivatization Reaction: The sample is reacted with an acidic solution of DNPH in a solvent such as acetonitrile.[1] The reaction forms stable hydrazone derivatives.

  • Extraction: The DNPH derivatives are extracted from the reaction mixture using a suitable organic solvent.

2. HPLC-UV Analysis:

  • Chromatographic Separation: The extracted derivatives are separated on a reverse-phase HPLC or UHPLC column (e.g., C8 or C18) using an isocratic or gradient mobile phase, typically a mixture of water and acetonitrile.[1][4]

  • UV Detection: The DNPH derivatives are detected by a UV detector at a wavelength where the derivatives have maximum absorbance, typically around 360 nm.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of carbonyl compounds using derivatization followed by liquid chromatography.

experimental_workflow sample Sample Collection (e.g., Plasma, Air, Drug Substance) extraction Sample Preparation (e.g., SPE, LLE) sample->extraction derivatization Derivatization Reaction (+ Derivatizing Agent) extraction->derivatization hmp 2-Hydrazinylpyridine Derivative derivatization->hmp e.g., HMP dnph DNPH Derivative derivatization->dnph e.g., DNPH lc_separation LC Separation (HPLC/UHPLC) hmp->lc_separation dnph->lc_separation ms_detection Mass Spectrometry Detection (MS/MS) lc_separation->ms_detection uv_detection UV/Vis Detection lc_separation->uv_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis uv_detection->data_analysis

Caption: General workflow for carbonyl analysis via derivatization and LC.

Cross-Validation Considerations

Cross-validation of analytical methods is essential when transferring a method between laboratories or when comparing a new method to an existing one. The goal is to ensure that both methods provide comparable results.

Key aspects to consider during cross-validation:

  • Specificity: Both methods should be able to unequivocally measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity and Range: The response of both methods should be linear over a defined concentration range.

  • Accuracy and Precision: The closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) should be comparable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified should be determined and compared.

  • Robustness: The reliability of the methods with respect to deliberate variations in method parameters should be assessed.

Conclusion

Both 2-hydrazinylpyridine derivatives and DNPH are effective for the derivatization of carbonyl compounds for quantitative analysis.

  • 2-Hydrazinylpyridine derivatives (e.g., HMP) coupled with LC-MS/MS offer very high sensitivity and selectivity, making them particularly suitable for the analysis of low-abundance analytes in complex biological matrices.[1][2][3] The specificity of MS/MS detection minimizes interferences.

  • DNPH is a well-established and robust reagent, and its use with HPLC-UV is a cost-effective and widely available technique.[1][4] It is suitable for a broad range of carbonyls and is supported by standardized methods from regulatory agencies like the EPA.[3]

The choice between these methods will depend on the specific requirements of the analysis, including the nature of the analyte and matrix, the required sensitivity, and the available instrumentation. For high-sensitivity bioanalysis, the 2-hydrazinylpyridine derivative approach with LC-MS/MS is advantageous. For routine analysis of less complex samples where high sensitivity is not the primary concern, the DNPH method with HPLC-UV remains a reliable and economical option. It is imperative that any chosen method is fully validated for its intended purpose to ensure the generation of reliable and accurate data.

References

Evaluating the Impact of Fluorine in 2-Fluoro-4-hydrazinylpyridine on Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate a compound's physicochemical and pharmacokinetic properties. These alterations often translate to improved metabolic stability, enhanced membrane permeability, and, critically, modified binding affinity for their biological targets. This guide provides a comparative analysis of 2-Fluoro-4-hydrazinylpyridine and its non-fluorinated parent molecule, 4-hydrazinylpyridine, to elucidate the impact of the fluorine substituent on binding interactions. We will explore hypothetical binding scenarios and outline the experimental protocols required to generate the necessary comparative data.

Hypothetical Binding Affinity Data

To illustrate the potential impact of fluorination, the following table presents hypothetical binding affinity data for this compound and 4-hydrazinylpyridine against two distinct kinase targets, Kinase A and Kinase B. Such data is typically generated through rigorous experimental assays as described in the subsequent sections.

CompoundTargetBinding Affinity (Kd)Fold Change
4-hydrazinylpyridineKinase A150 nM-
This compoundKinase A50 nM3x increase
4-hydrazinylpyridineKinase B200 nM-
This compoundKinase B250 nM0.8x decrease

This data is illustrative and serves as a basis for the subsequent discussion and proposed experimental workflows.

Visualizing the Impact of Fluorination on Binding

The introduction of a fluorine atom can alter the electronic distribution and conformation of a molecule, thereby influencing its interaction with a protein's binding pocket. The following diagram illustrates a hypothetical scenario where the fluorine atom in this compound forms a favorable interaction, such as a hydrogen bond or a dipole-dipole interaction, with an amino acid residue in the active site of Kinase A, leading to enhanced binding affinity compared to the non-fluorinated analog.

cluster_0 Kinase A Active Site cluster_1 4-hydrazinylpyridine cluster_2 This compound Amino_Acid_Residue Amino Acid Residue (e.g., Lysine) Binding_Pocket Binding Pocket Pyridine_Ring_1 Pyridine Ring Pyridine_Ring_1->Binding_Pocket Standard Interaction Pyridine_Ring_2 Pyridine Ring Pyridine_Ring_2->Binding_Pocket Standard Interaction Fluorine_Atom F Fluorine_Atom->Amino_Acid_Residue Favorable Interaction (e.g., H-bond)

Caption: Fluorine-mediated enhancement of binding affinity.

Experimental Protocols

To empirically determine the binding affinities of this compound and 4-hydrazinylpyridine, a variety of biophysical and biochemical assays can be employed. The following provides a detailed methodology for a commonly used technique, Isothermal Titration Calorimetry (ITC).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

  • MicroCal ITC200 or similar instrument

  • Purified target protein (e.g., Kinase A) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound and 4-hydrazinylpyridine dissolved in the same buffer, with a final DMSO concentration below 1%

  • Syringe and sample cell cleaning solutions

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer to ensure buffer matching.

    • Prepare a 10-20 µM solution of the protein in the ITC buffer.

    • Prepare a 100-200 µM solution of each compound in the same ITC buffer. Degas all solutions before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the reference power and stirring speed.

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the protein solution into the sample cell and the compound solution into the syringe.

    • Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine the Kd, n, and ΔH.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the impact of fluorination on binding affinity, from initial compound selection to data analysis and interpretation.

Start Start Compound_Selection Select Compounds: - 4-hydrazinylpyridine - this compound Start->Compound_Selection Target_Selection Select Biological Target (e.g., Kinase A) Compound_Selection->Target_Selection Assay_Selection Choose Binding Assay (e.g., ITC, SPR, FPA) Target_Selection->Assay_Selection Experiment Perform Binding Assay Assay_Selection->Experiment Data_Collection Collect Raw Data Experiment->Data_Collection Data_Analysis Analyze Data to Determine Binding Affinity (Kd) Data_Collection->Data_Analysis Comparison Compare Binding Affinities Data_Analysis->Comparison Conclusion Draw Conclusions on the Impact of Fluorination Comparison->Conclusion End End Conclusion->End

Caption: Workflow for comparative binding affinity studies.

The substitution of a hydrogen atom with fluorine can have a profound impact on the binding affinity of a ligand for its target protein. While this guide has presented a hypothetical scenario, the outlined experimental protocols provide a clear path for researchers to generate the empirical data needed to quantify this effect. By systematically evaluating fluorinated and non-fluorinated analogs, medicinal chemists can gain valuable insights into structure-activity relationships and rationally design more potent and selective drug candidates.

The Strategic Application of 2-Fluoro-4-hydrazinylpyridine in Medicinal Chemistry: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates can significantly modulate their pharmacological profiles, including metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a privileged scaffold in numerous FDA-approved drugs, serves as a robust anchor for presenting diverse functionalities to biological targets. The hydrazinyl moiety offers a versatile handle for the construction of a wide array of heterocyclic systems, particularly hydrazones and pyrazoles, which are prevalent in many biologically active compounds.

This guide will delve into the synthesis of 2-Fluoro-4-hydrazinylpyridine and its alternatives, providing detailed experimental protocols where available. Furthermore, a comparative discussion on the anticipated impact of fluorine substitution on the biological and physicochemical properties of derivative compounds will be presented.

Comparative Synthesis of Hydrazinylpyridine Building Blocks

The accessibility of a starting material is a crucial factor in its selection for a drug discovery campaign. The synthesis of this compound and its common alternatives, 4-hydrazinylpyridine and 5-Fluoro-2-hydrazinopyridine, typically involves the nucleophilic substitution of a halo- or other leaving group on the pyridine ring with hydrazine.

Compound Starting Material Typical Reagents General Yield Key Considerations
This compound 2-Fluoro-4-chloropyridine or 2,4-difluoropyridineHydrazine hydrate, EthanolModerate to GoodRegioselectivity of the reaction with 2,4-difluoropyridine needs to be controlled.
4-Hydrazinylpyridine 4-Chloropyridine hydrochlorideHydrazine hydrateGood to HighThe hydrochloride salt of the starting material needs to be neutralized or excess hydrazine used.
5-Fluoro-2-hydrazinopyridine 2-Chloro-5-fluoropyridine or 2,5-difluoropyridineHydrazine hydrate, EthanolModerate to GoodSimilar to the 2,4-difluoro analogue, regioselectivity is a key consideration with 2,5-difluoropyridine.[1]
Experimental Protocols

Protocol 1: General Synthesis of 2-Hydrazinylpyridine Derivatives from Halopyridines

This protocol is a generalized procedure based on the synthesis of various hydrazinopyridine derivatives and can be adapted for this compound.

  • Materials:

    • Appropriate halopyridine (e.g., 2-Fluoro-4-chloropyridine) (1.0 eq)

    • Hydrazine hydrate (80-99%) (5-10 eq)

    • Ethanol or other suitable polar solvent

  • Procedure:

    • To a solution of the halopyridine in ethanol, add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 4-Hydrazinylpyridine from 4-Chloropyridine Hydrochloride

  • Materials:

    • 4-Chloropyridine hydrochloride (1.0 eq)

    • Hydrazine hydrate (excess)

  • Procedure:

    • Combine 4-chloropyridine hydrochloride and an excess of hydrazine hydrate.

    • Heat the mixture, typically at or near the reflux temperature of hydrazine hydrate.

    • Monitor the reaction for the consumption of the starting material.

    • After cooling, the product can often be isolated by filtration, as it may precipitate from the reaction mixture.

    • Wash the isolated solid with a suitable solvent and dry to obtain the desired product.

Protocol 3: Synthesis of 5-Fluoro-2-hydrazinopyridine

This synthesis is based on a reported procedure for preparing 2-amino-5-fluoropyridine, where a hydrazinolysis step is employed.[1]

  • Materials:

    • 2-Chloro-5-fluoropyridine (1.0 eq)

    • Hydrazine monohydrate (3-15 eq)

    • n-Propanol

  • Procedure:

    • Dissolve 2-chloro-5-fluoropyridine in n-propanol.

    • Add hydrazine monohydrate to the solution.

    • Heat the mixture to reflux for several hours.

    • After the reaction is complete, remove the solvent by distillation under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., chloromethane), wash with water, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer to obtain the product.

The Impact of Fluorine Substitution: A Comparative Analysis

The introduction of a fluorine atom onto the pyridine ring at the 2-position, ortho to the nitrogen, is expected to have a significant impact on the physicochemical and, consequently, the biological properties of its derivatives when compared to the non-fluorinated 4-hydrazinylpyridine and the isomeric 5-Fluoro-2-hydrazinopyridine.

G cluster_0 This compound cluster_1 4-Hydrazinylpyridine (Non-fluorinated) cluster_2 5-Fluoro-2-hydrazinopyridine (Isomer) a This compound b Lower pKa of Pyridine Nitrogen a->b Electron-withdrawing effect c Altered Metabolic Profile (Blocks C-H oxidation at C2) a->c C-F bond stability d Potential for Ortho-Fluoro Interactions with Target a->d Unique binding interactions e Modified Dipole Moment a->e High electronegativity of F f 4-Hydrazinylpyridine g Higher pKa of Pyridine Nitrogen f->g h Susceptible to Oxidation at C2 and C6 f->h i Standard Hydrophobic/Aromatic Interactions f->i j 5-Fluoro-2-hydrazinylpyridine k pKa influenced by F at meta-position j->k l Blocks Metabolic Site at C5 j->l m Different Vector for Dipole Moment j->m

Electronic Effects and Basicity

The fluorine atom in This compound is strongly electron-withdrawing. Its position ortho to the pyridine nitrogen significantly lowers the pKa of the pyridine ring compared to the non-fluorinated 4-hydrazinylpyridine . This can have profound effects on drug-target interactions, as it may reduce the strength of hydrogen bonding where the pyridine nitrogen acts as a hydrogen bond acceptor. In contrast, for 5-Fluoro-2-hydrazinopyridine , the fluorine atom is at the 5-position (meta to the hydrazine and ortho to the nitrogen), which will also lower the pKa, but the electronic effect will be different from the 2-fluoro isomer.

Metabolic Stability

A common strategy in medicinal chemistry is to introduce fluorine to block metabolically labile C-H bonds.[2] In 4-hydrazinylpyridine , the positions ortho to the nitrogen (C2 and C6) are susceptible to oxidation by cytochrome P450 enzymes. The presence of fluorine at the 2-position in This compound effectively blocks this metabolic hotspot, potentially leading to a longer half-life and improved pharmacokinetic profile of its derivatives. Similarly, in 5-Fluoro-2-hydrazinopyridine , the fluorine at C5 blocks a potential site of metabolism.

Target Binding Interactions

The fluorine atom in This compound can participate in unique, favorable interactions with biological targets. These can include orthogonal dipole-dipole interactions, and in some cases, the fluorine can act as a weak hydrogen bond acceptor. The altered electronic distribution on the pyridine ring can also influence stacking interactions with aromatic residues in a protein binding pocket. The specific vector of these interactions will differ between the 2-fluoro and 5-fluoro isomers, which can be exploited to achieve target selectivity.

Applications in Drug Discovery: Kinase Inhibitors

The pyridine and hydrazone scaffolds are frequently found in kinase inhibitors. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the rest of the molecule extends into other pockets to achieve potency and selectivity.

G

While specific examples directly comparing derivatives of this compound with its analogues are scarce, the principles outlined above can guide the rational design of kinase inhibitors. For instance, if a lead compound based on 4-hydrazinylpyridine suffers from poor metabolic stability due to oxidation at the C2 position, switching to a this compound scaffold would be a logical next step. Conversely, if a strong hydrogen bond from the pyridine nitrogen to the kinase hinge is essential for activity, the reduced basicity of the 2-fluoro analogue might be detrimental, and the 4-hydrazinylpyridine or a different scaffold might be preferred.

Conclusion

This compound represents a valuable building block for medicinal chemistry, offering a unique combination of a versatile synthetic handle and the advantageous properties of a fluorinated pyridine ring. While a lack of direct comparative biological data in the public domain makes a definitive judgment on its superiority challenging, the well-established principles of medicinal chemistry provide a strong rationale for its use.

The key advantages of employing this compound lie in the potential for enhanced metabolic stability and the ability to introduce unique drug-target interactions through the ortho-fluorine atom. However, the reduced basicity of the pyridine nitrogen is a critical factor to consider, as it may negatively impact binding affinity in targets where this interaction is paramount. The choice between this compound and its non-fluorinated or isomeric analogues should, therefore, be guided by a thorough understanding of the target biology and the structure-activity relationships of the chemical series under investigation. As more data on the applications of this and related building blocks become available, a clearer picture of their relative merits will undoubtedly emerge, further enriching the toolbox of the medicinal chemist.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-4-hydrazinylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-4-hydrazinylpyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety Protocols & Hazard Summary:

  • Flammability: Like many pyridine derivatives, it may be a flammable liquid and vapor.[2][3][4] Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Toxicity: Hydrazine derivatives can be toxic if swallowed, in contact with skin, or if inhaled. Some may be fatal.

  • Irritation: It may cause skin and serious eye irritation.[2][5]

  • Respiratory Issues: May cause respiratory irritation.[2][5]

Therefore, all handling of this compound and its waste should be conducted within a certified chemical fume hood.[6] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Quantitative Hazard Data Summary

The following table summarizes key hazard information extrapolated from related pyridine and hydrazine compounds. These values should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationStatementSource Compounds
Acute Toxicity (Oral) Harmful if swallowed. May be fatal.Hydrazine derivatives
Acute Toxicity (Dermal) Toxic in contact with skin. May be fatal.Hydrazine derivatives
Acute Toxicity (Inhalation) May cause respiratory irritation. Can be fatal.2-Fluoropyridine, Hydrazine derivatives[2][5]
Skin Corrosion/Irritation Causes skin irritation.2-Fluoropyridine[2]
Serious Eye Damage/Irritation Causes serious eye irritation.2-Fluoropyridine[2]
Flammability Flammable liquid and vapor.2-Fluoropyridine[2][3][4]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must adhere to a strict protocol to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, including any contaminated items like weighing paper or spatulas, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1][6]

  • Contaminated Labware: Dispose of all single-use labware that has come into contact with the compound, such as pipette tips, gloves, and bench paper, as hazardous solid waste in a designated, sealed container.[1][2]

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[1]

2. Container Labeling:

All waste containers must be prominently labeled with "Hazardous Waste."[1] The label must include the full chemical name, "this compound," and a clear description of the contents.

3. Storage of Hazardous Waste:

Store hazardous waste containers in a designated, secure, and well-ventilated area.[1][6] It is crucial to store them away from incompatible materials. Based on information for similar compounds, store away from strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][4] Ensure all containers are tightly sealed to prevent leaks or spills.[1][6]

4. Professional Disposal:

The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][3]

Experimental Protocols: Spill Management

In the event of a spill, follow these procedures:

For Solid Spills:

  • Evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Wearing appropriate PPE, carefully cover the spill with an inert absorbent material such as sand or vermiculite.[1] Avoid raising dust.[8]

  • Gently sweep the absorbed material into a designated hazardous waste container and seal it.[1][8]

For Liquid Spills:

  • Evacuate the area and control all ignition sources.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.[1][4]

  • Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.[1]

After cleanup, decontaminate the area with a suitable solvent and wash hands thoroughly.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Generate Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Types A->B C Solid Waste (Pure compound, contaminated items) B->C D Liquid Waste (Solutions) B->D E Contaminated Labware (Gloves, tips, etc.) B->E F Use Designated Hazardous Waste Containers C->F D->F E->F G Label Container: 'Hazardous Waste' 'this compound' F->G H Store in Secure, Well-Ventilated Area G->H I Away from Incompatible Materials H->I J Arrange for Pickup by Licensed Waste Disposal Company H->J

Caption: Decision-making workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.